Lmp-420
Description
Properties
IUPAC Name |
5-(2-amino-6-chloropurin-9-yl)pentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClN5O2/c12-8-7-9(16-10(13)15-8)17(6-14-7)5-3-1-2-4-11(18)19/h6,18-19H,1-5H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHPRPQTCQRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCN1C=NC2=C1N=C(N=C2Cl)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333283 | |
| Record name | LMP-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473870-63-2 | |
| Record name | LMP-420 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LMP-420: A Technical Overview of its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP-420 is a novel, small-molecule, purine nucleoside analogue that has demonstrated potent anti-inflammatory properties through the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α). Preclinical studies have highlighted its therapeutic potential in models of islet transplantation and inflammatory bowel disease. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data, outlining key experimental methodologies, and visualizing the putative signaling pathways involved. While the direct molecular target of this compound remains to be fully elucidated, existing evidence points towards a mechanism involving the modulation of inflammatory cytokine expression and the induction of the key negative regulator of cytokine signaling, Suppressor of Cytokine Signaling-1 (SOCS-1).
Core Mechanism of Action
This compound exerts its primary anti-inflammatory effects by inhibiting the production of TNF-α at the transcriptional level. Unlike many biological agents that neutralize circulating TNF-α, this compound acts intracellularly to prevent the synthesis of new TNF-α protein. This upstream inhibition has the potential to offer a distinct therapeutic advantage by preemptively controlling a key mediator of inflammation.
A pivotal aspect of this compound's mechanism is the induction of Suppressor of Cytokine Signaling-1 (SOCS-1). SOCS-1 is an anti-inflammatory and anti-apoptotic protein that functions as a critical negative feedback regulator of cytokine signaling, including pathways mediated by Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). The upregulation of SOCS-1 by this compound suggests a multifaceted anti-inflammatory profile, extending beyond simple TNF-α suppression.
While the precise molecular interactions are not yet fully characterized, the available data supports a model where this compound treatment leads to a reduction in pro-inflammatory cytokine signaling and an enhancement of cellular protective mechanisms.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibition of TNF-α Production
| Cell Type | Stimulant | IC50 (µM) | Reference |
| Murine Macrophages | Lipopolysaccharide (LPS) | ~1.0 | |
| Murine Splenocytes | Lipopolysaccharide (LPS) | ~1.0 |
Table 2: In Vivo Efficacy in a Murine Islet Allograft Model
| Treatment Group | Mean Graft Survival (days ± SD) |
| Control | 6 ± 4 |
| This compound + Cyclosporine A | 35 ± 5 |
Table 3: In Vivo Modulation of Serum Cytokines and T-Cell Infiltration in a Murine Islet Allograft Model (this compound + Cyclosporine A vs. Control)
| Parameter | Fold Change / Absolute Number | p-value |
| TNF-α | 3-fold decrease | < 0.005 |
| IL-10 | 3-fold increase | < 0.005 |
| IL-2 | 3-fold decrease | < 0.005 |
| CD8+ T-cell Infiltration (cells) | 31 ± 18 vs. 224 ± 51 | < 0.001 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its in vivo efficacy.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for in vivo evaluation.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for key experiments involving this compound.
Murine Islet Allotransplantation Model
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Induction of Diabetes: Recipient mice (e.g., C57BL/6) are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ) in citrate buffer. Blood glucose levels are monitored to confirm diabetes (e.g., >300 mg/dL).
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Islet Isolation: Pancreatic islets are isolated from donor mice (e.g., BALB/c) by collagenase digestion of the pancreas, followed by purification using a density gradient.
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Transplantation: A specified number of islets (e.g., 500) are transplanted under the kidney capsule of the diabetic recipient mice.
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Treatment: this compound, alone or in combination with other immunosuppressants (e.g., cyclosporine A), is administered daily to the recipient mice starting from the day of transplantation.
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Monitoring: Blood glucose levels are monitored regularly to assess graft function. Graft failure is defined as a return to hyperglycemic levels.
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Endpoint Analysis: At the end of the study, kidney grafts are harvested for histological analysis, and blood is collected for serum cytokine analysis.
Serum Cytokine Analysis
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Sample Collection: Whole blood is collected from mice via cardiac puncture or other appropriate methods at the time of sacrifice.
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Serum Preparation: The blood is allowed to clot at room temperature and then centrifuged to separate the serum.
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ELISA: Serum levels of cytokines such as TNF-α, IL-10, and IL-2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
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Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines. Results are typically expressed as pg/mL or ng/mL.
Immunohistochemistry for CD8+ T-Cell Infiltration
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Tissue Preparation: Harvested kidney grafts are fixed in formalin and embedded in paraffin.
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Sectioning: 5 µm sections are cut from the paraffin-embedded tissue blocks and mounted on slides.
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Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a heat source.
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Blocking: Non-specific binding is blocked using a serum-based blocking solution.
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Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the CD8 marker.
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Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown stain.
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Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
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Quantification: The number of CD8+ T-cells infiltrating the islet grafts is quantified by microscopy.
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent with a novel mechanism of action centered on the transcriptional inhibition of TNF-α and the induction of the protective protein SOCS-1. The available preclinical data demonstrates its potential in mitigating inflammatory responses and promoting graft survival. However, to fully realize its therapeutic potential, further research is required to:
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Identify the direct molecular target(s) of this compound.
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Elucidate the precise signaling pathways through which this compound inhibits TNF-α transcription and induces SOCS-1 expression.
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Conduct comprehensive pharmacokinetic and pharmacodynamic studies.
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Explore the efficacy of this compound in a broader range of inflammatory and autoimmune disease models.
A deeper understanding of these aspects will be crucial for the continued development and potential clinical translation of this compound as a next-generation anti-inflammatory therapeutic.
LMP-420: A Selective TNF-α Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP-420 is a novel, small-molecule inhibitor that selectively targets the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, efficacy, and selectivity. The guide includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade. Dysregulation of TNF-α production is a hallmark of numerous chronic inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. While biologic agents that neutralize TNF-α have revolutionized the treatment of these diseases, there remains a need for orally bioavailable, small-molecule inhibitors with improved selectivity and safety profiles. This compound has emerged as a promising candidate that addresses this need by acting as a transcriptional inhibitor of TNF-α. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the transcription of the TNF-α gene. Unlike many existing TNF-α inhibitors that bind to and neutralize the TNF-α protein, this compound acts upstream, at the level of gene expression. While the precise molecular interactions are not fully elucidated in the available literature, it is understood that this transcriptional repression leads to a significant reduction in the synthesis and secretion of TNF-α. This mode of action suggests that this compound may influence the signaling pathways that control TNF-α gene expression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and selectivity of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Condition |
| IC50 (HIV-1 Replication) | ~300 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Infected |
| Inhibition of M. Tb Replication | >80% | Human Alveolar Macrophages | M. tuberculosis Infected |
Table 2: In Vivo Efficacy and Selectivity of this compound in a Murine Islet Allograft Model
| Parameter | This compound Treatment | Control |
| TNF-α Serum Levels | 3-fold decrease | No change |
| IL-10 Serum Levels | 2.5-fold increase | No change |
| IL-2 Serum Levels | No significant change | No change |
| CD8+ T-cell Infiltration (cells/graft) | 31 ± 18 | 224 ± 51 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's activity as a TNF-α inhibitor.
In Vitro TNF-α Inhibition Assay in Human PBMCs
Objective: To determine the in vitro potency of this compound in inhibiting TNF-α production from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
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This compound
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
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Lipopolysaccharide (LPS)
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Human TNF-α ELISA kit
-
96-well cell culture plates
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CO2 incubator
Protocol:
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Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
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Plate 100 µL of the cell suspension into each well of a 96-well plate.
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Prepare serial dilutions of this compound in complete RPMI-1640 medium.
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Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
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Pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
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Prepare a solution of LPS in complete RPMI-1640 medium.
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Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (or a pre-determined optimal concentration).
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Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
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Centrifuge the plates at 1200 rpm for 10 minutes.
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Collect the supernatant from each well.
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Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
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Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the vehicle control.
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Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Selectivity Profiling
Objective: To assess the selectivity of this compound by measuring its effect on the production of other cytokines.
Protocol:
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Follow the protocol for the In Vitro TNF-α Inhibition Assay (Section 4.1).
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In addition to TNF-α, quantify the concentrations of other relevant cytokines in the cell culture supernatants, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Interleukin-2 (IL-2)[1].
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Use commercially available ELISA kits or a multiplex cytokine assay (e.g., Luminex) for quantification.
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Compare the inhibitory effect of this compound on these cytokines to its effect on TNF-α to determine its selectivity profile.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow.
Caption: Proposed TNF-α signaling pathway inhibited by this compound.
Caption: Workflow for in vitro TNF-α inhibition assay.
Discussion and Future Directions
The available preclinical data indicate that this compound is a potent inhibitor of TNF-α production with a selective profile, showing minimal impact on IL-2 while increasing the anti-inflammatory cytokine IL-10 in one in vivo model[1]. Its mechanism as a transcriptional inhibitor offers a differentiated approach compared to protein-level TNF-α neutralization. The reported in vitro anti-HIV and anti-mycobacterial activity further highlights its potential in infectious disease contexts where TNF-α plays a pathological role.
Further research is warranted to fully characterize this compound. Key areas for future investigation include:
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Determination of the precise molecular target and the exact mechanism of transcriptional inhibition.
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Comprehensive selectivity profiling against a broader panel of cytokines and signaling pathways.
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Pharmacokinetic and pharmacodynamic studies in various animal models of inflammatory diseases.
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Evaluation of its oral bioavailability and safety profile in toxicology studies.
As of the writing of this guide, no clinical trials specifically investigating this compound for autoimmune diseases have been identified in publicly available databases.
Conclusion
This compound represents a promising small-molecule, selective inhibitor of TNF-α production. Its unique mechanism of transcriptional inhibition and favorable preclinical data suggest its potential as a therapeutic agent for a variety of inflammatory and infectious diseases. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic potential of this compound.
References
The Biological Activity of Lmp-420: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lmp-420, a novel purine nucleoside analogue, has demonstrated significant potential as a modulator of inflammatory and immune responses. Identified chemically as 2-amino-6-chloro-9-[5-(dihydroxyboryl)pentyl]-purine, its primary mechanism of action is the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the biological activity of this compound, detailing its quantitative effects, the experimental protocols used to elucidate its function, and the signaling pathways it modulates.
Quantitative Assessment of Biological Activity
The inhibitory effect of this compound on TNF-α production has been quantified in various cellular systems. The half-maximal inhibitory concentration (IC50) values highlight its potency, with a notable species-specific difference.
| Cell Type | Stimulant | IC50 (TNF-α inhibition) | Reference |
| Murine Thioglycollate-elicited Macrophages | Lipopolysaccharide (LPS) | ~1 µM | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | ~50 nM | [1] |
In Vivo Efficacy: Murine Islet Allograft Survival
In a preclinical model of islet transplantation, this compound demonstrated significant immunomodulatory effects, leading to prolonged allograft survival. When administered in combination with Cyclosporin A (CSA), this compound synergistically enhanced the therapeutic outcome.
| Treatment Group | Parameter | Observation | Reference |
| This compound + CSA | Islet Allograft Survival | 35 ± 5 days (vs. 6 ± 4 days in control) | [2] |
| This compound + CSA | CD8+ T-cell Infiltration | Significant decrease (31 ± 18 vs. 224 ± 51 cells in control) | [2] |
| This compound alone | Serum TNF-α | Three-fold decrease | [2] |
| This compound alone | Serum IL-10 | 2.5-fold increase | |
| This compound + CSA | Serum TNF-α & IL-2 | Three-fold decrease in both | |
| This compound + CSA | Serum IL-10 | Three-fold increase | |
| This compound + CSA | Anti-apoptotic Proteins | Increased expression of SOCS-1 and Mn-SOD |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key inflammatory signaling pathways. Its primary action is the transcriptional inhibition of TNF-α, which subsequently leads to the suppression of the NF-κB signaling cascade. Furthermore, this compound has been shown to induce the expression of Suppressor of Cytokine Signaling 1 (SOCS-1), a negative regulator of cytokine signaling.
Experimental Protocols
In Vitro TNF-α Inhibition Assay in Human PBMCs
This protocol details the methodology for assessing the inhibitory effect of this compound on TNF-α production in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS to a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Add 50 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each this compound concentration and determine the IC50 value.
Murine Islet Allograft Transplantation Model
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a murine model of islet transplantation.
Materials:
-
Donor and recipient mice (e.g., BALB/c and C57BL/6)
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Collagenase P
-
Ficoll-Paque
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Streptozotocin (STZ)
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This compound
-
Surgical instruments
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Blood glucose monitoring system
Procedure:
-
Islet Isolation:
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Euthanize donor mice and cannulate the common bile duct.
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Perfuse the pancreas with cold Collagenase P solution.
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Digest the pancreas at 37°C.
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Purify the islets using a Ficoll density gradient.
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Handpick and culture the islets overnight.
-
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Induction of Diabetes in Recipient Mice:
-
Inject recipient mice with a single high dose of STZ (e.g., 180 mg/kg) intraperitoneally.
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Monitor blood glucose levels daily. Mice with blood glucose levels >300 mg/dL for two consecutive days are considered diabetic.
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Islet Transplantation:
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Anesthetize the diabetic recipient mouse.
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Make a small incision on the flank to expose the kidney.
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Create a small opening in the kidney capsule.
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Implant a known number of islets (e.g., 500) under the kidney capsule.
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Suture the incision.
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-
This compound Treatment:
-
Administer this compound (and/or other immunosuppressants like CSA) to the recipient mice according to the desired dosing regimen (e.g., daily intraperitoneal injections).
-
-
Monitoring:
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Monitor blood glucose levels and body weight of the recipient mice regularly.
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Graft survival is defined as the maintenance of normoglycemia (<200 mg/dL).
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At the end of the study, harvest the kidney with the graft for histological analysis (e.g., H&E staining, immunohistochemistry for CD8+ T-cells).
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Collect blood samples for cytokine analysis (e.g., ELISA for TNF-α, IL-10, IL-2).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the biological activity of a novel TNF-α inhibitor like this compound.
Conclusion
This compound is a potent and selective small molecule inhibitor of TNF-α transcription with demonstrated efficacy in both in vitro and in vivo models of inflammation and immune rejection. Its ability to suppress pro-inflammatory signaling through the NF-κB pathway and induce the negative regulator SOCS-1 highlights its multifaceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a variety of inflammatory and autoimmune disorders.
References
LMP-420: A Deep Dive into its Inhibitory Effects on Pro-Inflammatory Cytokine Release
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LMP-420 is a novel small-molecule therapeutic candidate that has demonstrated significant anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on pro-inflammatory cytokine release. It consolidates available quantitative data, outlines detailed experimental protocols for in vitro assessment, and elucidates the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the investigation and development of novel anti-inflammatory therapeutics.
Introduction
The dysregulation of pro-inflammatory cytokines is a hallmark of numerous chronic inflammatory and autoimmune diseases. Among these, TNF-α is a pleiotropic cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Consequently, the inhibition of TNF-α has been a highly successful therapeutic strategy for a range of debilitating conditions. This compound has emerged as a promising orally active small-molecule inhibitor of TNF-α, operating at the level of gene transcription.[1] This guide delves into the specifics of its anti-cytokine activity, providing a foundational understanding for further research and development.
Quantitative Data on Cytokine Modulation
This compound has been shown to modulate the release of several key cytokines involved in the inflammatory response. The available data from a murine islet allograft survival model demonstrates its potent and selective activity.
| Cytokine | Treatment Group | Fold Change vs. Control | Reference |
| TNF-α | This compound only | 3-fold decrease | [1] |
| This compound + Cyclosporin-A | 3-fold decrease | [1] | |
| IL-10 (anti-inflammatory) | This compound only | 2.5-fold increase | [1] |
| This compound + Cyclosporin-A | 3-fold increase | [1] | |
| IL-2 | This compound only | No change | |
| This compound + Cyclosporin-A | Marked decrease |
Note: Specific dose-response data and IC50 values for the inhibition of a broader range of pro-inflammatory cytokines such as IL-1β and IL-6 by this compound are not extensively available in the public domain. The data presented here is from an in vivo murine model and may not directly translate to human in vitro systems.
Experimental Protocols
The following protocols describe representative methods for evaluating the in vitro effects of this compound on pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs). These are generalized protocols and may require optimization for specific experimental conditions.
Isolation of Human PBMCs
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Blood Collection: Collect whole blood from healthy human donors in vacutainer tubes containing an anticoagulant (e.g., EDTA or heparin).
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Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient: Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the upper layer of plasma and collect the buffy coat layer containing PBMCs.
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Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
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Cell Counting and Resuspension: Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.
In Vitro Cytokine Release Assay
-
Cell Seeding: Seed 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
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This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete RPMI-1640 medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Pre-incubation: Pre-incubate the cells with this compound for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Following pre-incubation, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL final concentration) or anti-CD3/anti-CD28 antibodies to induce cytokine production. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Workflow for In Vitro Cytokine Release Assay
Signaling Pathways
This compound is known to be a transcriptional inhibitor of TNF-α. While the precise molecular interactions are not fully elucidated in publicly available literature, a putative mechanism involves the modulation of key transcription factors that regulate TNF-α gene expression.
The transcription of the TNF-α gene is tightly regulated and involves the coordinated action of several transcription factors, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors bind to specific regulatory regions within the TNF-α promoter, initiating gene transcription. It is hypothesized that this compound may interfere with the binding or activity of one or more of these transcription factors, thereby suppressing TNF-α production.
Putative Signaling Pathway of this compound Action
Conclusion
This compound represents a promising therapeutic agent for the treatment of inflammatory diseases, primarily through its targeted inhibition of TNF-α transcription. The available data underscores its potential to not only suppress pro-inflammatory cytokine production but also to enhance the levels of the anti-inflammatory cytokine IL-10. The experimental protocols and signaling pathway models presented in this guide provide a framework for further investigation into the precise mechanism of action and for the comprehensive evaluation of this compound's immunomodulatory effects. Further research is warranted to delineate the specific molecular targets of this compound within the TNF-α transcriptional machinery and to establish a more detailed dose-response relationship for a wider array of pro-inflammatory cytokines. Such studies will be crucial for the continued development and potential clinical application of this novel anti-inflammatory compound.
References
Unraveling the Molecular Target of LMP-420: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LMP-420 is a novel, small-molecule, boronic acid-containing purine nucleoside analogue with potent anti-inflammatory and immunomodulatory properties. Its primary mechanism of action is the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. While the direct molecular binding target of this compound has not been definitively elucidated in publicly available literature, extensive research has characterized its downstream effects and pointed towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Putative Molecular Target and Mechanism of Action
This compound functions as a transcriptional inhibitor of TNF-α. This means it does not bind to and neutralize circulating TNF-α protein, but rather prevents its synthesis at the genetic level.[1] This mode of action suggests that this compound interacts with an intracellular component of the signaling cascade that leads to TNF-α gene expression.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is responsible for inducing the transcription of numerous pro-inflammatory genes, including TNF-α. Several lines of evidence suggest that the mechanism of action of this compound involves the suppression of the NF-κB pathway. By inhibiting this pathway, this compound effectively blocks the downstream transcription of TNF-α and other inflammatory mediators.
The precise molecular entity within the NF-κB pathway that this compound directly binds to remains a subject of ongoing investigation. However, its ability to transcriptionally inhibit TNF-α production is well-documented.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following table summarizes the key inhibitory concentrations (IC50) and other quantitative effects reported in the literature.
| Parameter | Value | Species/Cell Type | Assay Description | Reference |
| IC50 for TNF-α Production | ~50 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-stimulated TNF-α production measured by immunoassay. | [1] |
| IC50 for TNF-α Production | ~500 nM | Murine Monocytes | LPS-stimulated TNF-α production measured by immunoassay. | [1] |
| IC50 for HIV-1 Replication | ~300 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of HIV-1 replication measured by p24 antigen levels. |
Signaling Pathway Modulation
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and immunity. The primary consequence of its activity is the reduction of TNF-α, which in turn leads to a cascade of downstream effects.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The characterization of this compound's biological activity relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Measurement of TNF-α Production by ELISA
Objective: To quantify the in vitro inhibition of TNF-α production by this compound in response to an inflammatory stimulus.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
TNF-α ELISA kit (human or mouse specific)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed PBMCs or macrophages in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 2 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce TNF-α production. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[2][3] This typically involves:
-
Coating a 96-well plate with a capture antibody for TNF-α.
-
Adding the supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of TNF-α inhibition against the log concentration of this compound.
Immunohistochemical Analysis of CD8+ T-cell Infiltration
Objective: To assess the effect of this compound on the infiltration of CD8+ T-cells into tissues in an in vivo model of inflammation.
Materials:
-
Paraffin-embedded tissue sections from control and this compound-treated animals
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against CD8
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate, which will form a brown precipitate at the site of the antigen-antibody complex.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the number of CD8+ T-cells in defined areas of the tissue.
Assessment of HIV-1 Replication by p24 Antigen ELISA
Objective: To determine the inhibitory effect of this compound on HIV-1 replication in vitro.
Materials:
-
Human PBMCs
-
HIV-1 viral stock
-
This compound
-
HIV-1 p24 antigen ELISA kit
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Infection: Culture PHA-stimulated human PBMCs and infect them with a known amount of HIV-1.
-
This compound Treatment: Immediately after infection, add serial dilutions of this compound to the cells.
-
Incubation: Incubate the infected and treated cells for a specified period (e.g., 7 days), replacing the medium and this compound as needed.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit. The principle is similar to the TNF-α ELISA, using antibodies specific for the HIV-1 p24 protein.
-
Data Analysis: Calculate the concentration of p24 in each sample and determine the IC50 of this compound for HIV-1 replication inhibition.
Experimental Workflow for Target Identification
The definitive identification of this compound's direct molecular target would require a combination of biochemical and proteomic approaches. The following diagram illustrates a general workflow for such an investigation.
Caption: General workflow for molecular target identification.
Conclusion
This compound is a promising therapeutic agent with a well-defined functional profile as a transcriptional inhibitor of TNF-α. While its direct binding partner remains to be conclusively identified, the available evidence strongly suggests that it modulates the NF-κB signaling pathway. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the molecular mechanisms of this compound and similar immunomodulatory compounds. Future studies employing advanced proteomic and biochemical techniques will be instrumental in pinpointing the precise molecular target of this compound, which will undoubtedly accelerate its clinical development and application.
References
- 1. Treatment of experimental colitis in mice with this compound, an inhibitor of TNF transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biogot.com [biogot.com]
Methodological & Application
Application Notes and Protocols for Lmp-420 Administration in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Lmp-420, a transcriptional inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in preclinical mouse models of colitis. The following sections detail the quantitative outcomes of this compound treatment, step-by-step experimental protocols, and visualizations of the implicated signaling pathway and experimental workflows.
Data Presentation
The efficacy of this compound in reducing colonic inflammation has been evaluated in dextran sulfate sodium (DSS)-induced and IL-10 deficient (IL-10-/-) mouse models of colitis. The quantitative data from these studies are summarized below.
Table 1: Effect of Intraperitoneal (i.p.) this compound on Colonic TNF Levels in Acute DSS-Induced Colitis
| Treatment Group | Colonic TNF (pg/100 mg tissue) | Percent Reduction | Statistical Significance (p-value) |
| No DSS (Control) | 65 ± 5 | - | - |
| DSS + Vehicle | 409 ± 107 | - | 0.03 (vs. Control) |
| DSS + 1 mg this compound i.p. | 117 ± 8 | 85% | 0.05 (vs. Vehicle) |
Data presented as mean ± standard error of the mean (n=5 per group). This compound was administered once daily from day 4 of a 7-day DSS exposure.[1]
Table 2: Effect of this compound on Colonic TNF Levels in IL-10-/- Mice with Chronic Colitis
| Treatment Group | Colonic TNF (pg/100 mg tissue) | Percent Reduction |
| Wild Type (No Colitis) | Not reported | - |
| IL-10-/- (Untreated) | Elevated | - |
| IL-10-/- + 5 mg/kg/day this compound i.p. | Near Normal | 44% |
| IL-10-/- + 41 mg/kg/day this compound (oral) | Near Normal | 39% |
This compound treatment was administered for 16 days once colitis was established.[1]
Experimental Protocols
Detailed methodologies for the key experiments involving this compound in mouse models of colitis are provided below.
Protocol 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS)
Objective: To induce acute colonic inflammation in mice.
Materials:
-
C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)
-
Drinking water
-
Animal balance
-
Appropriate animal housing
Procedure:
-
House C57BL/6 mice under standard laboratory conditions.
-
Prepare a 3% (w/v) DSS solution by dissolving DSS powder in drinking water.
-
Provide the 3% DSS solution to the mice as their sole source of drinking water for 7 consecutive days.
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
On day 7, euthanize the mice and collect colon tissue for analysis (e.g., histology, cytokine measurement).
Protocol 2: this compound Administration in the Acute DSS Colitis Model
Objective: To evaluate the therapeutic efficacy of this compound in mice with established acute colitis.
Materials:
-
Mice with DSS-induced acute colitis (from Protocol 1)
-
This compound
-
Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
On day 4 of DSS administration, when clinical signs of colitis are evident, divide the mice into treatment and control groups.
-
Prepare a solution of this compound for injection. A dose of 1 mg administered intraperitoneally has been shown to be effective.[1]
-
Administer 1 mg of this compound or vehicle control via i.p. injection once daily from day 4 to day 7 of DSS exposure.[1]
-
Continue to monitor the clinical signs of colitis daily.
-
On day 7, euthanize the mice and collect colon tissue for analysis of TNF levels and histological assessment of inflammation.
Protocol 3: Induction and Treatment of Chronic Colitis in IL-10-/- Mice
Objective: To assess the effect of this compound in a genetically susceptible model of chronic colitis.
Materials:
-
IL-10-/- mice
-
This compound
-
Vehicle control
-
Method for oral and i.p. administration
Procedure:
-
Allow IL-10-/- mice to develop spontaneous colitis. The onset and severity can vary, so it is important to monitor the mice for signs of established disease (e.g., weight loss, loose stool).
-
Once colitis is established, randomize the mice into different treatment groups.
-
Administer this compound via the desired route. The following dose ranges have been studied:[1]
-
Intraperitoneal (i.p.): 5, 15, or 45 mg/kg/day
-
Oral (in food): 41, 62, or 138 mg/kg/day
-
-
Treat the mice for a period of 16 days.
-
At the end of the treatment period, euthanize the mice and collect colon tissue for the measurement of colonic TNF levels and histological analysis.
Visualizations
Signaling Pathway of this compound in the Inhibition of TNF-α Transcription
Caption: this compound inhibits TNF-α transcription by suppressing the NF-κB signaling pathway.
Experimental Workflow for this compound Administration in DSS-Induced Colitis
References
Application Notes and Protocols for Intraperitoneal Injection of Lmp-420 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP-420 is a novel small molecule inhibitor that has demonstrated potent anti-inflammatory properties through the transcriptional inhibition of Tumor Necrosis Factor-alpha (TNF-α). As a purine nucleoside analog containing a boronic acid moiety, this compound presents a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the intraperitoneal (IP) administration of this compound in murine models, summarizing effective dosages from preclinical studies and outlining the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the reported intraperitoneal dosages of this compound used in various mouse models. This data is intended to serve as a guide for designing in vivo efficacy studies.
| Mouse Model | Strain | Dosage | Dosing Regimen | Vehicle | Reference |
| Islet Allograft | C57BL/6 | Not specified | Not specified | Not specified | |
| Experimental Colitis (LPS Challenge) | Not specified | 100 mg/kg | Once daily for 16 days | 5% Sorbitol | [1] |
| Experimental Colitis (IL-10-/-) | C57BL/6 | 5, 15, or 45 mg/kg/day | Daily for 16 days | Not specified | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the transcription of the TNF-α gene. This upstream regulation prevents the synthesis of TNF-α protein, thereby blocking its downstream pro-inflammatory signaling cascade. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Caption: this compound inhibits the transcription of the TNF-α gene, blocking the NF-κB signaling pathway.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile 5% Sorbitol solution in water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge recommended)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., mg/kg) and the weight of the mice to be treated, calculate the total mass of this compound needed.
-
Reconstitution: Aseptically weigh the calculated amount of this compound powder and place it into a sterile tube or vial.
-
Dissolution: Add the appropriate volume of sterile 5% Sorbitol solution to the this compound powder to achieve the desired final concentration. The solubility of this compound in 5% sorbitol is approximately 10 mg/mL.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Ensure there are no visible particulates. The solution should be clear.
-
Storage: Use the freshly prepared solution for injection. If short-term storage is necessary, consult the manufacturer's guidelines. Protect the solution from light.
Intraperitoneal Injection Workflow in Mice
The following workflow outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Caption: Workflow for the intraperitoneal injection of this compound in mice.
Detailed Steps for Intraperitoneal Injection:
-
Animal Restraint: Properly restrain the mouse to immobilize it and prevent injury to both the animal and the handler. The scruffing method is commonly used.
-
Positioning: Gently tilt the mouse so that its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.
-
Injection Site: The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Needle Insertion: Use a 25-27 gauge sterile needle. Insert the needle, bevel up, at a 15 to 30-degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: If no fluid is aspirated, slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdrawal: Smoothly withdraw the needle after the injection is complete.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor it for any immediate adverse reactions, such as distress or signs of pain at the injection site.
Safety Precautions
-
All procedures involving animals should be performed in accordance with institutional and national guidelines for animal care and use.
-
Use appropriate personal protective equipment (PPE) when handling this compound and during the injection procedure.
-
All materials, including the drug solution, syringes, and needles, must be sterile to prevent infection.
-
Dispose of all sharps and biohazardous waste in accordance with institutional protocols.
Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines. It is recommended to perform pilot studies to determine the optimal dosage and administration schedule for your specific mouse model and research question.
References
Application Notes and Protocols for Lmp-420 in Islet Allograft Survival Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Islet transplantation is a promising therapy for type 1 diabetes, but its success is often limited by allograft rejection, a process largely mediated by the host's immune system. Inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), play a pivotal role in the initial stages of islet graft damage and the subsequent adaptive immune response. Lmp-420 is a novel, small molecule inhibitor of TNF-α that has shown potential in prolonging islet allograft survival. These application notes provide a comprehensive overview of the use of this compound in preclinical islet allograft survival studies, including quantitative data, detailed experimental protocols, and an elucidation of its mechanism of action through relevant signaling pathways.
Data Presentation: Efficacy of this compound in a Murine Islet Allograft Model
The following tables summarize the quantitative data from a key study investigating the effects of this compound, both alone and in combination with Cyclosporin-A (CSA), on the survival of BALB/c islets transplanted into diabetic C57BL/6 mice.[1]
Table 1: Islet Allograft Survival
| Treatment Group | Mean Graft Survival (Days ± SD) |
| Control | 6 ± 4 |
| This compound only | Not explicitly stated, but implied to be similar to control |
| CSA only | Not explicitly stated, but less effective than combination |
| This compound + CSA | 35 ± 5 |
Table 2: Immune Cell Infiltration in Islet Grafts
| Treatment Group | CD8+ T-cell Infiltration (cells ± SD) |
| Control | 224 ± 51 |
| This compound + CSA | 31 ± 18 |
Table 3: Serum Cytokine Level Changes
| Treatment Group | TNF-α | IL-2 | IL-10 |
| This compound only | 3-fold decrease | No change | 2.5-fold increase |
| This compound + CSA | 3-fold decrease | 3-fold decrease | 3-fold increase |
Table 4: Molecular Changes in Islet Grafts
| Treatment Group | Key Molecular Changes |
| This compound + CSA | - Increased expression of anti-apoptotic SOCS-1 and Mn-SOD- Significant reduction of donor-specific antibodies |
Signaling Pathways
The mechanism of action of this compound in promoting islet allograft survival involves the modulation of key inflammatory and regulatory signaling pathways.
This compound Mechanism of Action
This compound acts as a potent inhibitor of TNF-α, a critical pro-inflammatory cytokine in allograft rejection. By reducing TNF-α levels, this compound mitigates the initial inflammatory insult to the transplanted islets. Furthermore, this compound upregulates Suppressor of Cytokine Signaling 1 (SOCS-1), a key negative regulator of cytokine signaling, which helps to dampen the subsequent immune response.
Caption: this compound and CSA synergistic effect on islet allograft survival.
TNF-α Signaling in T-cell Activation
TNF-α, primarily through its receptor TNFR2, acts as a co-stimulatory molecule for T-cell activation.[2][3] Binding of TNF-α to TNFR2 on T-cells enhances T-cell receptor (TCR) signaling, leading to increased proliferation and production of other pro-inflammatory cytokines like IL-2. This contributes to the amplification of the alloimmune response against the islet graft.
Caption: this compound inhibits TNF-α-mediated T-cell co-stimulation.
SOCS-1 Signaling in Immune Regulation
SOCS-1 is an inducible negative regulator of cytokine signaling. It functions by inhibiting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for the signaling of many cytokines involved in the immune response. By upregulating SOCS-1, this compound helps to suppress the downstream effects of pro-inflammatory cytokines, thereby contributing to a state of immune tolerance. SOCS-1 can also regulate Toll-like receptor (TLR) signaling and has been shown to interact with components of the NF-κB pathway.[4][5]
Caption: this compound upregulates SOCS-1 to inhibit JAK/STAT signaling.
Experimental Protocols
Murine Model of Islet Allograft Transplantation
This protocol describes a widely used model for studying islet allograft rejection and the efficacy of immunosuppressive agents.
1. Animals:
-
Donor: BALB/c mice.
-
Recipient: C57BL/6 mice. Diabetes is induced in recipient mice by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150-200 mg/kg. Diabetes is confirmed by blood glucose levels consistently above 300 mg/dL for at least two consecutive days.
2. Islet Isolation:
-
Islets are isolated from the pancreas of donor mice by collagenase digestion.
-
The pancreas is distended by injecting collagenase solution into the common bile duct.
-
The pancreas is then digested at 37°C, followed by purification of islets using a density gradient.
-
Isolated islets are cultured overnight before transplantation to allow for recovery.
3. Islet Transplantation:
-
Approximately 500 islets are transplanted under the kidney capsule of an anesthetized diabetic recipient mouse.
-
A small incision is made in the flank to expose the kidney.
-
A small opening is created in the kidney capsule, and the islets are gently injected into the subcapsular space.
-
The incision is then sutured.
4. Post-transplant Monitoring:
-
Blood glucose levels are monitored daily. Graft rejection is defined as a return to hyperglycemia (blood glucose > 300 mg/dL) for two consecutive days.
-
At the end of the study, islet grafts can be explanted for histological analysis to assess immune cell infiltration.
This compound and Cyclosporin-A Administration Protocol
1. This compound Preparation and Administration:
-
Dosage: 25 mg/kg body weight.
-
Vehicle: 5% sorbitol in sterile water.
-
Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily, starting on the day of transplantation.
2. Cyclosporin-A (CSA) Preparation and Administration:
-
Dosage: 20 mg/kg body weight.
-
Vehicle: Olive oil.
-
Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily, starting on the day of transplantation.
3. Treatment Cohorts:
-
Control Group: Receives vehicle injections only.
-
This compound Group: Receives this compound injections.
-
CSA Group: Receives CSA injections.
-
Combination Therapy Group: Receives both this compound and CSA injections.
Experimental Workflow
The following diagram illustrates the typical workflow for an islet allograft survival study using this compound.
Caption: Workflow for a murine islet allograft survival study.
Conclusion
This compound, particularly in combination with conventional immunosuppressants like Cyclosporin-A, demonstrates significant potential in prolonging islet allograft survival. Its mechanism of action, involving the inhibition of the key inflammatory cytokine TNF-α and the upregulation of the immune-regulatory molecule SOCS-1, offers a targeted approach to mitigating allograft rejection. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in the context of islet transplantation and other inflammatory and autoimmune conditions. Further investigation into the long-term efficacy and safety of this compound is warranted to advance its potential clinical application.
References
- 1. SOCS1 is a critical checkpoint in immune homeostasis, inflammation and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF Activity and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The dichotomous outcomes of TNFα signaling in CD4+ T cells [frontiersin.org]
- 4. Frontiers | SOCS Proteins Participate in the Regulation of Innate Immune Response Caused by Viruses [frontiersin.org]
- 5. One Gene, Many Facets: Multiple Immune Pathway Dysregulation in SOCS1 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LMP-420 (IT-901) in Chronic Lymphocytic Leukemia (CLL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B cells, a process heavily reliant on survival signals from the tumor microenvironment that activate pro-survival signaling pathways. A key pathway that is constitutively active in CLL cells is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] This pathway plays a crucial role in the transcription of anti-apoptotic proteins, contributing to the prolonged survival of malignant cells.[1][3][4] LMP-420 (also referred to as IT-901) is a novel and selective inhibitor of NF-κB with demonstrated preclinical activity in CLL models. These application notes provide a comprehensive overview of the use of this compound (IT-901) in CLL cell lines, including its mechanism of action, protocols for in vitro evaluation, and expected outcomes.
Mechanism of Action
This compound (IT-901) exerts its anti-leukemic effects by directly targeting and inhibiting the NF-κB signaling pathway. In CLL, NF-κB is constitutively active, promoting the transcription of genes essential for cell survival and proliferation. This compound (IT-901) treatment effectively disrupts this transcriptional activity. This inhibition leads to a cascade of downstream events, including:
-
Increased Mitochondrial Reactive Oxygen Species (ROS): Inhibition of NF-κB by this compound (IT-901) results in elevated levels of mitochondrial ROS.
-
Mitochondrial Damage: The increase in ROS leads to damage of the mitochondrial membrane.
-
Impaired Oxidative Phosphorylation and ATP Production: Damaged mitochondria have a limited capacity for oxidative phosphorylation, leading to a decrease in ATP production.
-
Activation of Intrinsic Apoptosis: The culmination of these cellular stresses is the activation of the intrinsic apoptotic pathway, leading to programmed cell death of the CLL cells.
Furthermore, this compound (IT-901) has been shown to impair the supportive role of the tumor microenvironment. While it does not induce apoptosis in stromal and myeloid cells, it inhibits their NF-κB-driven expression of molecules involved in cell-cell contact and immune responses. This disrupts the protective niche for CLL cells, rendering them more susceptible to apoptosis.
Data Summary
The following table summarizes the key in vitro effects of this compound (IT-901) on CLL cells based on available preclinical data.
| Parameter | Effect of this compound (IT-901) Treatment | Cell Types | Reference |
| NF-κB Transcriptional Activity | Interruption | Primary CLL cells | |
| Mitochondrial Reactive Oxygen Species (ROS) | Elevated | CLL cells | |
| Oxidative Phosphorylation | Limited | CLL cells | |
| ATP Production | Limited | CLL cells | |
| Apoptosis | Activation of intrinsic pathway | CLL cells | |
| Stromal Cell Support | Impaired protection of CLL cells | Stromal and myeloid cells |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound (IT-901) on the viability of CLL cell lines.
Materials:
-
CLL cell line (e.g., MEC-1, MEC-2)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (IT-901) stock solution (dissolved in DMSO)
-
96-well clear-bottom microplates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CLL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound (IT-901) in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. For MTT, an additional step of adding a solubilizing agent (e.g., DMSO or Sorenson's buffer) is required.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in CLL cell lines following treatment with this compound (IT-901).
Materials:
-
CLL cell line
-
Complete RPMI-1640 medium
-
This compound (IT-901)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed CLL cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with the desired concentrations of this compound (IT-901) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 3: Western Blot for NF-κB Pathway Proteins
This protocol assesses the effect of this compound (IT-901) on the expression and phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
CLL cell line
-
This compound (IT-901)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat CLL cells with this compound (IT-901), then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
This compound (IT-901) Mechanism of Action in CLL
Caption: this compound (IT-901) inhibits NF-κB, leading to mitochondrial dysfunction and apoptosis in CLL cells.
Experimental Workflow for Evaluating this compound (IT-901)
Caption: A typical workflow for assessing the in vitro efficacy of this compound (IT-901) in CLL cell lines.
Logical Relationship of this compound (IT-901) Action
Caption: Logical flow from this compound (IT-901) administration to its therapeutic effects in CLL.
References
- 1. Targeting metabolism and survival in chronic lymphocytic leukemia and Richter syndrome cells by a novel NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-kB and the CLL microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis inducers in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Lymphocytic Leukemia: Exploiting Vulnerabilities with Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lmp-420 in Human Brain Microvascular Endothelial Cell (HBEC) Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lmp-420 is a potent small molecule inhibitor of Tumor Necrosis Factor (TNF) synthesis. In the context of the central nervous system, inflammation plays a critical role in the pathogenesis of various neurological diseases by compromising the integrity of the blood-brain barrier (BBB). Human brain microvascular endothelial cells (HBECs) are the core component of the BBB. This document provides detailed application notes and protocols for the use of this compound in HBEC culture to investigate its effects on inflammation, barrier function, and associated signaling pathways.
This compound has been shown to reduce the release of endothelial microvesicles from HBECs stimulated with TNF, suggesting its potential to mitigate inflammatory damage to the BBB.[1] Its anti-inflammatory and anti-apoptotic properties make it a valuable tool for studying neuroinflammation and developing therapeutic strategies to protect the BBB.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound. Further dose-response studies are recommended to determine optimal concentrations for specific experimental conditions.
Table 1: Effect of this compound on Endothelial Microvesicle (EMV) Release from TNF-α-stimulated HBECs
| Treatment Condition | Fold Change in EMV Release (relative to control) | Reference |
| HBEC + TNF-α | Significantly increased | [1] |
| HBEC + TNF-α + this compound | Up to 50% reduction compared to TNF-α alone | [1] |
Table 2: Recommended Concentration Range for this compound in HBEC Culture (Hypothetical)
| Parameter | Recommended Range | Notes |
| Initial Dose-Response Study | 10 nM - 10 µM | Based on typical small molecule inhibitor concentrations. |
| Effective Concentration (Reported) | Not Specified | A starting concentration of 1-5 µM is suggested for initial experiments based on common practice. |
Signaling Pathway
This compound is a potent inhibitor of TNF synthesis.[1] In endothelial cells, TNF-α is a primary inflammatory cytokine that activates the NF-κB signaling pathway. This pathway is central to the transcription of numerous pro-inflammatory genes, leading to endothelial activation, expression of adhesion molecules, and increased BBB permeability. By inhibiting TNF-α, this compound is expected to suppress the downstream activation of the NF-κB pathway.
Experimental Protocols
General Culture of Human Brain Microvascular Endothelial Cells (HBECs)
This protocol provides a general method for culturing HBECs, which can be adapted for various downstream experiments involving this compound.
Materials:
-
Human Brain Microvascular Endothelial Cells (HBECs)
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Endothelial Cell Growth Medium (e.g., EGM-2 MV)
-
Fetal Bovine Serum (FBS)
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Vascular Endothelial Growth Factor (VEGF)
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Basic Fibroblast Growth Factor (bFGF)
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Insulin-Like Growth Factor 1 (IGF-1)
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Epidermal Growth Factor (EGF)
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Gentamicin/Amphotericin B solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
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Culture flasks/plates coated with an appropriate attachment factor (e.g., fibronectin or collagen)
Protocol:
-
Pre-coat culture vessels with the chosen attachment factor according to the manufacturer's instructions.
-
Thaw cryopreserved HBECs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed complete growth medium.
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Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, complete growth medium and plate onto the pre-coated culture vessel.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
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When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
Assessment of this compound on Endothelial Microvesicle (EMV) Release
This protocol describes how to quantify the effect of this compound on the release of EMVs from TNF-α-stimulated HBECs.
Materials:
-
HBECs cultured to confluency in 6-well plates
-
Serum-free endothelial cell medium
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Recombinant human TNF-α
-
This compound
-
Annexin V-FITC
-
Flow cytometer
Protocol:
-
Culture HBECs to confluency in 6-well plates.
-
Wash the cells with PBS and replace the growth medium with serum-free medium for 24 hours.
-
Treat the cells with the following conditions for 6 hours:
-
Vehicle control (e.g., DMSO)
-
TNF-α (e.g., 10 ng/mL)
-
This compound (desired concentration) + TNF-α (10 ng/mL)
-
This compound alone
-
-
Collect the culture supernatants.
-
Centrifuge the supernatants at 500 x g for 10 minutes to remove cells and debris.
-
Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the microvesicles.
-
Resuspend the pellet in Annexin V binding buffer.
-
Add Annexin V-FITC to the resuspended pellet and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to quantify the Annexin V-positive EMVs.
Cell Viability and Apoptosis Assays
To assess the cytoprotective effects of this compound on HBECs under inflammatory stress, standard viability and apoptosis assays can be employed.
A. MTT Assay for Cell Viability
Materials:
-
HBECs cultured in 96-well plates
-
TNF-α
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HBECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with TNF-α with or without various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Caspase-3/7 Activity Assay for Apoptosis
Materials:
-
HBECs cultured in 96-well plates
-
TNF-α
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Seed HBECs in a 96-well plate as described for the MTT assay.
-
Treat the cells with TNF-α with or without this compound for the desired time (e.g., 12-24 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
Measurement of Transendothelial Electrical Resistance (TEER)
TEER is a widely accepted method to measure the integrity of the endothelial barrier in vitro. This protocol can be used to assess the ability of this compound to protect the BBB from TNF-α-induced permeability.
Materials:
-
HBECs
-
Transwell® inserts (e.g., 0.4 µm pore size)
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Endothelial Cell Growth Medium
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TNF-α
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This compound
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EVOM2™ Epithelial Voltohmmeter (or equivalent)
Protocol:
-
Coat Transwell® inserts with an appropriate attachment factor.
-
Seed HBECs onto the apical side of the inserts at a high density to form a confluent monolayer.
-
Culture the cells for several days until a stable, high TEER value is achieved (typically >150 Ω·cm²).
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On the day of the experiment, measure the baseline TEER.
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Treat the cells by adding TNF-α to the basolateral (lower) chamber, with or without this compound added to the apical (upper) chamber.
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Measure TEER at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.
-
Subtract the resistance of a blank, cell-free insert from the measured values and multiply by the surface area of the insert to obtain the final TEER in Ω·cm².
Disclaimer
These protocols and application notes are intended for research use only. The provided concentration ranges for this compound are suggestions and should be optimized for each specific cell line and experimental setup. It is the responsibility of the end-user to determine the suitability of these protocols for their specific research needs.
References
Troubleshooting & Optimization
Lmp-420 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that may be encountered when working with Lmp-420, a potent TNF-α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It functions by transcriptionally inhibiting TNF-α production. This leads to a reduction in the downstream inflammatory signaling cascades mediated by TNF-α.
Q2: What are the common sources of variability in this compound cell-based assays?
A2: Variability in cell-based assays using this compound can arise from several factors. These include inconsistencies in cell health and passage number, variations in cell seeding density, and the use of different lots of reagents such as serum and cytokines.[1][2] Pipetting accuracy and the duration of incubation steps are also critical factors that can introduce variability.[2][3] Automation of liquid handling can help in minimizing some of these variations.[4]
Q3: How can I minimize variability in cytokine measurements after this compound treatment?
A3: To minimize variability in cytokine analysis, it is crucial to standardize sample collection and processing procedures. Consistent timing of sample collection and proper storage are key. Using multiplex immunoassay kits from the same manufacturer and lot can reduce inter-assay variability. It is also important to adhere strictly to the manufacturer's protocol for the cytokine assay.
Q4: I am not observing the expected inhibitory effect of this compound on TNF-α production. What are the potential reasons?
A4: Several factors could lead to a lack of an observed effect. These include incorrect dosage of this compound, degradation of the compound due to improper storage, or issues with the cell line's responsiveness to TNF-α stimulation. Ensure the stimulating agent (e.g., LPS) is potent and used at the correct concentration. It is also important to verify the activity of this compound by including appropriate positive and negative controls in your experiment.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of Cell Viability/Cytotoxicity Assays
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Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogeneous cell suspension before and during plating. Gently swirl the cell suspension between plating wells. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Instead, fill these wells with sterile media or PBS to maintain humidity.
-
-
Possible Cause: Inconsistent pipetting.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. For critical steps, consider using a multichannel pipette or an automated liquid handler.
-
Issue 2: Inconsistent Inhibition of NF-κB Activation
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Possible Cause: Variability in cell stimulation.
-
Solution: Ensure the stimulating agent (e.g., TNF-α, LPS) is thoroughly mixed and added consistently across all wells. The timing of stimulation and this compound treatment should be precise.
-
-
Possible Cause: Issues with nuclear extraction for NF-κB translocation assays.
-
Solution: Optimize the nuclear extraction protocol to ensure pure nuclear fractions without cytoplasmic contamination. Perform quality control checks, such as Western blotting for cytoplasmic and nuclear markers.
-
-
Possible Cause: Problems with NF-κB reporter assays.
-
Solution: Ensure the reporter construct is stable and responsive. Transient transfections can be a source of variability; consider generating a stable cell line. Validate the reporter system with known activators and inhibitors of the NF-κB pathway.
-
Experimental Protocols
Protocol 1: In Vitro this compound Efficacy Assessment in a Macrophage Cell Line
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
Protocol 2: NF-κB p65 Nuclear Translocation Assay
-
Cell Culture and Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density of 2 x 10^5 cells per well and culture overnight.
-
This compound Treatment: Pre-treat the cells with 10 nM this compound or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Microscopy: Mount the coverslips on microscope slides with a DAPI-containing mounting medium. Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Data Presentation
Table 1: Representative Intra-Assay and Inter-Assay Variability for TNF-α ELISA
| Parameter | TNF-α Concentration (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | 50 | 8.2 | 12.5 |
| Medium Control | 250 | 5.6 | 9.8 |
| High Control | 1000 | 4.1 | 7.3 |
CV: Coefficient of Variation. Data is hypothetical and represents typical assay performance.
Table 2: Troubleshooting Checklist for this compound Experiments
| Issue | Check | Action |
| No this compound effect | This compound storage and preparation | Ensure storage at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. |
| Cell responsiveness | Confirm cell line responds to the stimulus in the absence of this compound. | |
| High data scatter | Pipetting accuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Plate uniformity | Check for even cell distribution and absence of edge effects. | |
| Inconsistent results between days | Reagent lot-to-lot variability | Qualify new lots of critical reagents (e.g., serum, cytokines) before use in large experiments. |
| Cell passage number | Maintain a consistent range of cell passage numbers for experiments. |
Visualizations
Caption: this compound inhibits the transcriptional activation of the TNF-α gene.
Caption: Workflow for assessing this compound efficacy on TNF-α production.
References
Technical Support Center: Optimizing Lmp-420 Dosage for In Vivo Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of Lmp-420 in in vivo experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges that may arise during the in vivo administration of this compound, offering potential solutions to ensure experimental success.
Formulation and Administration
Q1: My this compound formulation appears cloudy or has precipitated. What should I do?
A1: this compound is a small molecule that may have limited aqueous solubility. Precipitation can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Review Solubility Data: If available, consult the manufacturer's solubility data for this compound in various solvents.
-
Optimize Formulation: For compounds with poor water solubility, a co-solvent system is often necessary. First, dissolve this compound in a small amount of an organic solvent like DMSO. Then, slowly add this stock solution to your desired vehicle (e.g., saline, PBS, or a solution containing PEG400) while vortexing to create a stable formulation.
-
Warming: Gentle warming of the vehicle can aid in solubilization. However, it is crucial to ensure that the temperature does not cause degradation of the compound.
-
Fresh Preparation: Prepare formulations fresh daily to minimize the risk of precipitation over time.
-
Q2: What is the recommended administration route for this compound in animal models?
A2: The optimal administration route depends on the experimental model and the desired pharmacokinetic profile. Common routes for small molecule inhibitors include:
-
Intraperitoneal (IP) Injection: Often used for systemic delivery in rodent models.
-
Oral Gavage (PO): Suitable for evaluating oral bioavailability. Requires careful technique to avoid injury to the animal.
-
Intravenous (IV) Injection: Provides immediate and complete systemic exposure.
The selection of the administration route should be based on the specific aims of your study.
Efficacy and Dosing
Q3: I am not observing the expected therapeutic effect. What are the potential reasons?
A3: A lack of efficacy can stem from several factors, from dosing to the experimental model itself.
-
Troubleshooting Steps:
-
Dose-Response Study: If you have not already, perform a dose-escalation study to determine the optimal therapeutic dose for your specific model.
-
Bioavailability: Poor absorption or rapid metabolism can lead to insufficient drug exposure at the target site. Consider evaluating the pharmacokinetic profile of this compound in your model.
-
Target Engagement: Confirm that the molecular target of this compound (TNF-α signaling) is activated in your disease model.
-
Formulation Issues: Ensure your formulation is stable and provides adequate solubility for absorption (see Q1).
-
Q4: What is a good starting dose for this compound in a mouse model?
A4: Based on available literature, a dose used in a murine model of islet transplantation can serve as a starting point. However, the optimal dose is highly dependent on the animal model, disease indication, and administration route. A thorough dose-finding study is strongly recommended for any new in vivo experiment.
Toxicity and Animal Welfare
Q5: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy). What should I do?
A5: Animal welfare is paramount. If signs of toxicity are observed, immediate action is required.
-
Troubleshooting Steps:
-
Dose Reduction: The most common cause of toxicity is a dose that is too high. Reduce the dose or the frequency of administration.
-
Vehicle Toxicity: Run a control group that receives only the vehicle to rule out any toxic effects of the formulation itself.
-
Off-Target Effects: Consider the possibility of off-target effects of this compound. A thorough literature review for the compound class may provide insights.
-
Animal Health Monitoring: Closely monitor animal body weight, food and water intake, and clinical signs of distress.
-
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive table comparing various in vivo studies is not feasible at this time. The following table summarizes the findings from a key study.
| Animal Model | Disease/Indication | This compound Dosage Regimen | Administration Route | Key Findings | Citation |
| Diabetic C57BL/6 Mice | Islet Allograft Survival | Not explicitly stated in abstract | Not explicitly stated in abstract | Prolonged islet allograft survival, decreased CD8+ T-cell infiltration, decreased TNF-α, and increased IL-10.[1] | [1] |
Experimental Protocols
The following are generalized protocols that should be adapted to your specific experimental needs.
Protocol 1: In Vivo Dose-Finding Study
-
Animal Model: Select a relevant animal model for your disease of interest.
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low dose, mid dose, high dose). A minimum of 5-8 animals per group is recommended.
-
Formulation: Prepare this compound in a suitable vehicle as described in the FAQ section.
-
Administration: Administer this compound via the chosen route at the designated doses.
-
Monitoring:
-
Record body weight daily.
-
Observe for any clinical signs of toxicity.
-
Monitor disease-specific endpoints (e.g., tumor volume, inflammatory markers).
-
Protocol 2: Formulation of this compound for Oral Gavage
-
Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare a vehicle solution of 10% Solutol HS 15 in water.
-
Final Formulation: While vortexing, slowly add the this compound stock solution to the vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <5%).
-
Administration: Administer the formulation to mice using a proper-sized gavage needle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for in vivo studies.
Caption: Proposed mechanism of this compound in the TNF-α/NF-κB signaling pathway.
Caption: A generalized workflow for conducting in vivo experiments with this compound.
References
Technical Support Center: Stability of Small Molecule Inhibitors in Experimental Buffers
This technical support center provides guidance and troubleshooting for researchers working with small molecule inhibitors, focusing on stability in various experimental buffers. As specific formulation data for Lmp-420 is not publicly available, this guide offers general principles and methodologies applicable to a wide range of small molecules, hereafter referred to as "SM-Inhibitor."
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate initial buffer for my SM-Inhibitor?
A1: The selection of an initial buffer is critical for ensuring the stability and activity of your SM-Inhibitor. A good starting point is to use a buffer system that is compatible with your intended downstream applications and has been successful for similar molecules. Consider screening a panel of common biological buffers with varying pH and ionic strengths. A buffer screening study can help identify optimal conditions to maintain pH, which is a crucial parameter affecting molecule stability.
Q2: What are the key factors that can affect the stability of my SM-Inhibitor in a buffer solution?
A2: Several factors can influence the stability of a small molecule inhibitor in solution:
-
pH: The pH of the buffer can affect the charge state and solubility of the molecule.
-
Buffer Species: The chemical nature of the buffer components can interact with the SM-Inhibitor.
-
Ionic Strength: The concentration of salts can influence solubility and aggregation.
-
Temperature: Higher temperatures can accelerate degradation and aggregation.
-
Presence of Excipients: Additives like sugars, amino acids, or detergents can enhance stability.[1]
-
Concentration of the SM-Inhibitor: Higher concentrations can increase the likelihood of aggregation.
Q3: How can I assess the solubility of my SM-Inhibitor at different pH values?
A3: A simple method to assess solubility is through a kinetic solubility assay. This involves preparing a high-concentration stock solution of the SM-Inhibitor in an organic solvent (e.g., DMSO) and then diluting it into a series of aqueous buffers with different pH values. The solubility can be determined by measuring the highest concentration at which no precipitation is observed visually or by techniques like nephelometry or UV-Vis spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of the SM-Inhibitor. - The pH of the buffer is near the pI of the molecule. - High final concentration of the SM-Inhibitor. | - Test a range of pH values to identify a pH where the molecule is more soluble. - Include a co-solvent (e.g., ethanol, PEG) in the buffer. - Lower the final concentration of the SM-Inhibitor. |
| Loss of activity over time | - Chemical degradation of the SM-Inhibitor. - Aggregation of the SM-Inhibitor. - Adsorption to container surfaces. | - Store the stock solution at a lower temperature (e.g., -20°C or -80°C). - Add stabilizing excipients to the buffer. - Use low-adsorption microplates or tubes. - Monitor for aggregation using DLS or SEC. |
| Irreproducible experimental results | - Inconsistent buffer preparation. - Freeze-thaw instability of the SM-Inhibitor stock solution. - Variability in aggregation state. | - Ensure accurate and consistent buffer preparation. - Aliquot the stock solution to minimize freeze-thaw cycles. - Characterize the aggregation state of the SM-Inhibitor before each experiment. |
Experimental Protocols
Protocol 1: Buffer Screening using Differential Scanning Fluorimetry (DSF)
This protocol is adapted from methodologies used for screening monoclonal antibody formulations and can be applied to assess the thermal stability of an SM-Inhibitor in various buffers.
Objective: To determine the optimal buffer conditions for the thermal stability of the SM-Inhibitor.
Materials:
-
SM-Inhibitor stock solution
-
A panel of buffers (e.g., citrate, phosphate, Tris, HEPES) at various pH values
-
Fluorescent dye (e.g., SYPRO Orange)
-
qPCR instrument with thermal ramping capability
Method:
-
Prepare a series of dilutions of the SM-Inhibitor in each of the screening buffers.
-
Add the fluorescent dye to each sample.
-
Place the samples in the qPCR instrument.
-
Apply a thermal ramp, gradually increasing the temperature, while monitoring fluorescence.
-
The temperature at which the protein unfolds will expose hydrophobic regions, causing an increase in fluorescence. This inflection point is the melting temperature (Tm).
-
The buffer that yields the highest Tm is considered to provide the best thermal stability.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
Objective: To assess the propensity of the SM-Inhibitor to aggregate in different buffers over time.
Materials:
-
SM-Inhibitor solutions in different test buffers
-
DLS instrument
Method:
-
Prepare samples of the SM-Inhibitor in the buffers of interest.
-
Measure the initial particle size distribution using the DLS instrument.
-
Incubate the samples under desired stress conditions (e.g., elevated temperature, agitation).
-
Periodically take measurements to monitor changes in the particle size distribution.
-
An increase in the average particle size or the appearance of larger species indicates aggregation. The kinetics of protein aggregation are often characterized by an initial lag time followed by a period of rapid aggregation.[2]
Data Presentation
Table 1: Hypothetical Solubility of SM-Inhibitor at Different pH Values
| Buffer System (50 mM) | pH | Solubility (µM) |
| Citrate | 4.0 | 50 |
| Citrate | 5.0 | 150 |
| Phosphate | 6.0 | 200 |
| Phosphate | 7.0 | 100 |
| Tris | 8.0 | 75 |
| Tris | 9.0 | 50 |
Table 2: Hypothetical Thermal Stability (Tm) of SM-Inhibitor in Different Buffers
| Buffer (50 mM) | pH | Additive (Excipient) | Tm (°C) |
| Citrate | 5.0 | None | 45.2 |
| Phosphate | 7.0 | None | 48.5 |
| Phosphate | 7.0 | 150 mM NaCl | 49.1 |
| Phosphate | 7.0 | 5% Sucrose | 51.3 |
| Tris | 8.0 | None | 46.8 |
Visualizations
Caption: Workflow for buffer screening and optimization.
Caption: Decision tree for troubleshooting stability issues.
Caption: Factors influencing small molecule stability.
References
Potential off-target effects of Lmp-420 in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals using Lmp-420 in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential off-target effects and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] It is a boronic acid-containing purine nucleoside analogue that transcriptionally inhibits TNF-α production.[2] Its primary on-target effect is the suppression of inflammatory pathways mediated by TNF-α. In some contexts, it has been shown to increase the anti-inflammatory cytokine IL-10.[1]
Q2: I'm observing higher-than-expected cytotoxicity in my cell line. Is this a known effect of this compound?
A2: While this compound is generally reported to be non-cytotoxic to TNF-α-producing cells, off-target effects or cell-line specific sensitivities can lead to unexpected cytotoxicity.[2] High concentrations of the solvent (e.g., DMSO) can also be toxic to cells.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: My experimental results are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors, including inhibitor instability, poor cell permeability, or incorrect concentrations. The stability of small molecule inhibitors in cell culture media can vary depending on the specific media composition, pH, and presence of serum proteins. It is also important to ensure proper storage of this compound stock solutions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Could this compound be affecting signaling pathways other than TNF-α?
A4: Yes, it is possible. Small molecule inhibitors can have off-target effects, acting on other cellular pathways. For example, some inhibitors can paradoxically activate other signaling pathways as a compensatory mechanism within the cell. If you observe unexpected changes in cellular phenotype or signaling readouts, it is advisable to investigate potential off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Proliferation
If you observe significant cytotoxicity that is not expected for your cell line, consider the following troubleshooting steps:
Potential Causes:
-
High Concentration of this compound: The concentration used may be too high for your specific cell line.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic.
-
Off-Target Cytotoxicity: this compound may be inhibiting other essential cellular kinases or pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. Include a vehicle-only control. Replace the existing media with the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Issue 2: Altered Cell Morphology or Phenotype Unrelated to TNF-α Inhibition
If you observe changes in cell shape, adhesion, or other morphological features that cannot be explained by TNF-α inhibition, it may indicate off-target effects.
Potential Causes:
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Inhibition of Cytoskeletal Kinases: this compound could be unintentionally inhibiting kinases involved in regulating the cytoskeleton.
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Activation of Alternative Signaling Pathways: Inhibition of the primary target could lead to the activation of compensatory pathways.
Signaling Pathway to Investigate:
Caption: Potential on-target vs. off-target pathways of this compound.
Experimental Protocol: Western Blot for Phospho-Kinases
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Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive and negative control.
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Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated forms of suspected off-target kinases (e.g., phospho-FAK, phospho-paxillin) and a loading control (e.g., GAPDH).
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the proteins of interest.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against its intended target (TNF-α production) and a selection of potential off-target kinases. This data is for illustrative purposes to guide experimental design.
| Target | Assay Type | IC50 (nM) | Notes |
| TNF-α Production | ELISA | 50 | On-Target |
| Kinase A | In vitro kinase assay | 1,500 | Potential off-target |
| Kinase B | In vitro kinase assay | 8,000 | Weak off-target |
| Kinase C | In vitro kinase assay | >10,000 | Not a likely off-target |
Note: The selectivity of an inhibitor is a critical aspect of its development. Significant inhibition of off-target kinases, especially at concentrations close to the on-target IC50, can lead to unintended biological effects. It is recommended to perform a broad kinase screen to fully characterize the selectivity profile of this compound in your experimental system.
References
Technical Support Center: Mitigating Lmp-420 Cytotoxicity in Primary Cell Cultures
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the compound Lmp-420 in primary cell cultures.
Disclaimer
Initial literature searches for "this compound" reveal it is described as a non-cytotoxic TNF-α inhibitor. However, this guide addresses concerns regarding observed cytotoxicity, proceeding under the assumption that users are experiencing off-target effects or are working with a related cytotoxic compound. The troubleshooting strategies provided are broadly applicable for mitigating unexpected cytotoxicity in sensitive primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures after treatment with this compound. What are the potential causes?
A1: High cytotoxicity in primary cell cultures can stem from several factors:
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Incorrect Dosing: The effective concentration of a compound can vary significantly between cell lines and primary cells, with the latter often being more sensitive.
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Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.
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Culture Stress: Primary cells are inherently sensitive to their environment.[1] Factors like pH shifts, nutrient depletion, or contamination can exacerbate the cytotoxic effects of a compound.[2]
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Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.
Q2: How can we determine a safe and effective concentration range for this compound in our specific primary cell type?
A2: A dose-response experiment is crucial. We recommend performing a cytotoxicity assay (e.g., MTT, LDH, or ATP-based) with a wide range of this compound concentrations. This will help you determine the IC50 (half-maximal inhibitory concentration) and identify a sub-lethal concentration for your experiments.
Q3: Could the observed cytotoxicity be due to apoptosis? How can we verify this?
A3: Yes, apoptosis is a common mechanism of drug-induced cell death. To investigate this, you can perform assays to detect key markers of apoptosis, such as:
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Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7.[3]
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Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
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TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
Q4: Are there any general strategies to improve the resilience of our primary cell cultures to this compound treatment?
A4: Optimizing your cell culture conditions is key to enhancing cell health and resilience. Consider the following:
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Optimized Media Formulation: Ensure your media contains the necessary nutrients and growth factors for your specific cell type.
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Regular Passaging: Avoid letting cells become over-confluent, which can induce stress and senescence.
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Quality Control: Regularly test your cultures for mycoplasma contamination, which can alter cellular responses.
Troubleshooting Guides
Guide 1: High Cell Death Observed After this compound Treatment
This guide provides a step-by-step approach to troubleshoot unexpected levels of cytotoxicity.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A workflow for troubleshooting high cytotoxicity.
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Verify this compound Concentration: Double-check all calculations for your stock solution and dilutions. An error in calculation is a common source of unexpected results.
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Run a Solvent Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.
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Perform a Dose-Response and Time-Course Experiment: This will help you understand the relationship between this compound concentration, exposure time, and cell viability.
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Assess Cell Morphology and Viability: Use microscopy to observe changes in cell morphology. A simple Trypan Blue exclusion assay can provide a quick estimate of cell viability.
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Investigate the Mechanism of Cell Death: Perform an apoptosis assay to determine if the cytotoxicity is programmed cell death.
Guide 2: Inconsistent Cytotoxicity Results
This guide addresses variability in cytotoxicity data between experiments.
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Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence drug sensitivity.
-
Control for Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells within a consistent and early passage range for all experiments.
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Ensure Consistent Reagent Quality: Use the same lot of media, serum, and supplements for a set of experiments to minimize variability.
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Automate Liquid Handling: If possible, use automated pipetting systems to reduce human error in dispensing cells and reagents.
Quantitative Data
The following tables present hypothetical data from cytotoxicity experiments with this compound on a primary endothelial cell culture.
Table 1: Dose-Response of this compound on Primary Endothelial Cells (24-hour exposure)
| This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 95.2 | ± 5.1 |
| 5 | 80.1 | ± 6.2 |
| 10 | 52.3 | ± 5.8 |
| 25 | 25.7 | ± 4.9 |
| 50 | 10.4 | ± 3.1 |
Table 2: Time-Course of Cytotoxicity with 10 µM this compound
| Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | ± 3.9 |
| 6 | 88.6 | ± 5.3 |
| 12 | 70.2 | ± 6.1 |
| 24 | 51.9 | ± 5.5 |
| 48 | 28.4 | ± 4.7 |
Experimental Protocols
Protocol 1: ATP-Based Luminescence Cytotoxicity Assay
This protocol provides a method for quantifying cell viability based on the amount of ATP present in metabolically active cells.
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (background) and cells with vehicle only (negative control).
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Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
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Assay Reagent Addition: Allow the plate and the ATP detection reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
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Signal Measurement: Shake the plate for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader.
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Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
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Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
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Reagent Preparation: Prepare the caspase-3/7 reagent containing a luminogenic substrate according to the manufacturer's protocol.
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Reagent Addition: Add the caspase-3/7 reagent to each well and mix by gentle shaking.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Signal Measurement: Measure the luminescence using a plate reader.
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Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound Induced Apoptosis
This diagram illustrates a plausible mechanism by which this compound could induce apoptosis, based on common cellular pathways.
Caption: Hypothetical pathway of this compound induced apoptosis.
Workflow for a Standard Cytotoxicity Experiment
This diagram outlines the key steps in performing a typical in vitro cytotoxicity assay.
Caption: Workflow for a standard cytotoxicity assay.
References
- 1. 6 common mistakes when working with primary cells [sciencellonline.com]
- 2. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 3. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]
LMP-420 Protocol Refinement for Long-Term Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining long-term study protocols involving LMP-420.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Its primary mechanism of action is the transcriptional inhibition of TNF-α production.[2] Additionally, studies suggest that this compound may suppress the NF-κB signaling pathway and upregulate anti-inflammatory and anti-apoptotic mechanisms.[1][2]
Q2: What are the potential applications of this compound in long-term studies?
This compound's anti-inflammatory and anti-apoptotic properties make it a candidate for long-term studies in various research areas, including autoimmune diseases, chronic inflammatory conditions, and transplant biology. For instance, it has been shown to prolong islet allograft survival in preclinical models.[1]
Q3: Is this compound cytotoxic to cells in long-term cultures?
This compound is reported to be non-cytotoxic to TNF-α-producing cells. However, it is crucial to perform dose-response and cytotoxicity assays for your specific cell line to determine the optimal non-toxic concentration for long-term experiments.
Q4: How stable is this compound in cell culture medium?
The stability of small molecules in culture medium can vary. It is recommended to minimize the exposure of media containing this compound to light. For long-term studies, consider using a stable cell culture medium formulation and refreshing the medium with freshly diluted this compound at regular intervals (e.g., every 48-72 hours) to ensure consistent concentration.
Troubleshooting Guide
Issue 1: Variability in Experimental Results
Q: We are observing high variability in our results between experiments. What could be the cause?
A: High variability in long-term studies can stem from several factors:
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Inconsistent this compound Concentration: Ensure accurate and consistent dilution of your this compound stock for each experiment. Prepare fresh dilutions from a validated stock solution for each use.
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Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Long-term cultures are sensitive to minor variations.
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Assay Timing: Ensure that assays are performed at consistent time points throughout the study.
Issue 2: Loss of this compound Efficacy Over Time
Q: We initially observed a strong inhibitory effect of this compound, but its efficacy seems to decrease over several weeks. Why is this happening?
A: A gradual loss of efficacy can be due to:
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Compound Degradation: this compound, like many small molecules, may degrade in culture medium over time. As mentioned, regular media changes with fresh compound are crucial.
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Cellular Adaptation: Cells in long-term culture may adapt to the presence of the inhibitor, potentially upregulating compensatory signaling pathways.
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Development of Resistance: While more common with cytotoxic agents, it is possible for cell populations to develop resistance.
Issue 3: Unexpected Cell Death at "Non-Toxic" Concentrations
Q: Our initial cytotoxicity assays indicated a safe concentration of this compound, but we are seeing increased cell death in our long-term cultures. What should we do?
A: Long-term exposure to a compound can have different effects than short-term exposure.
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Re-evaluate Cytotoxicity: Perform a long-term cytotoxicity assay, exposing the cells to this compound for a duration that mirrors your experimental timeline.
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Basal Stress Levels: Long-term culture is inherently stressful for cells. The addition of an inhibitor, even at non-toxic concentrations, might push the cells past a viability threshold. Ensure your baseline cell culture conditions are optimal.
Experimental Protocols
1. General Protocol for Long-Term In Vitro Study with this compound
This protocol provides a general framework. Optimization for specific cell lines and experimental endpoints is necessary.
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Cell Seeding: Plate cells at a density that allows for logarithmic growth over the desired experimental duration without reaching over-confluence.
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This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentrations. Include a vehicle control (medium with the same concentration of the solvent).
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Treatment: Replace the existing medium with the medium containing the appropriate concentrations of this compound or vehicle control.
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Long-Term Culture and Maintenance:
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Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
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Refresh the medium containing this compound or vehicle control every 48-72 hours.
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Monitor cell morphology and confluence regularly.
-
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Endpoint Analysis: At predetermined time points, harvest cells for downstream analysis (e.g., gene expression, protein analysis, cytokine secretion).
2. Protocol for Assessing this compound Cytotoxicity
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MTT Assay (Colorimetric):
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a range of this compound concentrations and a vehicle control.
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At the desired time point(s), add MTT reagent to each well and incubate for 2-4 hours.
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Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
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Calcein AM/Ethidium Homodimer-1 (EthD-1) Assay (Fluorometric):
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Follow steps 1 and 2 of the MTT assay.
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At the desired time point(s), wash the cells with PBS.
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Add a solution containing both Calcein AM (stains live cells green) and EthD-1 (stains dead cells red) to each well.
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Incubate for 30-45 minutes.
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Measure fluorescence using a plate reader with appropriate filters for both dyes.
-
Data Presentation
Table 1: In Vivo Effects of this compound in a Murine Islet Allograft Model
| Treatment Group | Mean Blood Glucose Stability (days) | CD8+ T-cell Infiltration (cells) | IL-10 Fold Change | TNF-α Fold Change | IL-2 Fold Change |
| Control | 6 ± 4 | 224 ± 51 | - | - | - |
| This compound only | Not specified | Not specified | 2.5 | 3.0 (decrease) | No change |
| This compound + CSA | 35 ± 5 | 31 ± 18 | 3.0 | 3.0 (decrease) | 3.0 (decrease) |
Data summarized from a study on islet allograft survival.
Table 2: Example Dose-Response Data for this compound on TNF-α Secretion
| This compound Concentration (nM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1000 | 0 |
| 1 | 850 | 15 |
| 10 | 550 | 45 |
| 100 | 200 | 80 |
| 1000 | 50 | 95 |
This is example data. Users should generate their own dose-response curves for their specific experimental system.
Mandatory Visualizations
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: General workflow for a long-term in vitro study with this compound.
References
Lmp-420 assay interference and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference in assays involving LMP-420.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a small molecule, specifically a purine nucleoside analogue containing a boronic acid group, that acts as a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] It is investigated for its anti-inflammatory and immunosuppressive properties in various research contexts, including inflammatory diseases, type 1 diabetes, and as a potential therapeutic agent.[1][3] Assays to measure this compound concentrations in biological matrices are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.
Q2: What are the common types of interference observed in immunoassays?
Immunoassays, which are common methods for quantifying molecules like this compound, are susceptible to various types of interference that can lead to inaccurate results. Common sources include:
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Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in an immunoassay, causing a false positive or negative signal by bridging the capture and detection antibodies.[4]
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Human Anti-Animal Antibodies (HAAA): Similar to heterophilic antibodies, these are specific human antibodies that develop in response to exposure to animal immunoglobulins.
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Cross-reactivity: This occurs when substances structurally similar to the analyte of interest bind to the assay antibodies, leading to falsely elevated results.
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Matrix Effects: Components in the biological sample (e.g., lipids, proteins, hemolysis) can non-specifically interact with assay components, causing interference.
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High-Dose Hook Effect: In sandwich immunoassays, excessively high concentrations of the analyte can saturate both capture and detection antibodies, leading to a falsely low signal.
Q3: Could this compound itself interfere with other immunoassays?
Yes, it is plausible that this compound could interfere with other immunoassays. Its purine structure might lead to cross-reactivity in assays designed to measure other purine-based molecules. Additionally, as an anti-inflammatory agent that modulates cytokine levels, it could indirectly affect assays measuring inflammatory markers by altering their in-vivo concentrations.
Troubleshooting Guide for this compound Assays
This guide addresses specific issues that may be encountered when developing or running an immunoassay to measure this compound.
Issue 1: Inconsistent or Non-Reproducible Results
Possible Cause: This is often a primary indicator of assay interference.
Troubleshooting Steps:
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Serial Dilution: Dilute the sample and re-assay. If an interfering substance is present, the measured concentration will not be linear across the dilution series. Once the interferent is sufficiently diluted, the analyte concentration, when corrected for the dilution factor, should plateau.
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Spike and Recovery: Add a known amount of this compound standard to the sample matrix and a control buffer. A low recovery percentage in the sample matrix compared to the buffer suggests the presence of an interfering substance.
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Alternate Assay Method: If possible, measure the samples using an alternative method, such as liquid chromatography-mass spectrometry (LC-MS), which is less susceptible to antibody-based interferences.
Issue 2: Falsely High Results (Positive Interference)
Possible Cause:
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Cross-reactivity with endogenous molecules or metabolites.
-
Presence of heterophilic antibodies or HAAA creating a false signal.
Troubleshooting Steps:
| Mitigation Strategy | Experimental Protocol |
| Use of Blocking Agents | Pre-incubate the sample with commercially available heterophilic antibody blockers or non-specific immunoglobulins from the same species as the assay antibodies. This will saturate the binding sites on the interfering antibodies. |
| Antibody Specificity | Ensure the use of highly specific monoclonal antibodies. Screen multiple antibody pairs to find a set that minimizes cross-reactivity. |
| Sample Pre-treatment | Use methods like polyethylene glycol (PEG) precipitation to remove interfering antibodies from the sample before analysis. |
Issue 3: Falsely Low Results (Negative Interference)
Possible Cause:
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High-dose hook effect in a sandwich assay format.
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Interfering substances blocking the binding of this compound to the assay antibodies.
Troubleshooting Steps:
| Mitigation Strategy | Experimental Protocol |
| Sample Dilution | For a suspected hook effect, perform a 1:10 or 1:100 dilution of the sample and re-assay. This will bring the analyte concentration into the optimal range of the assay. |
| Assay Format Modification | If negative interference is persistent, consider switching the assay format. A competitive immunoassay format may be less susceptible to certain types of interference than a sandwich assay. |
| Increase Incubation Times | Increasing the incubation time of the sample with the capture antibody can sometimes help the target analyte outcompete a low-affinity interfering substance. |
Visual Guides and Workflows
Signaling Pathway of this compound
This compound acts by inhibiting the production of TNF-α, which in turn reduces inflammatory signaling. This also leads to an increase in the anti-inflammatory cytokine IL-10 and the expression of Suppressor of Cytokine Signaling 1 (SOCS-1).
Caption: this compound mechanism of action.
Experimental Workflow for Investigating Assay Interference
A logical workflow is critical for efficiently identifying and mitigating assay interference.
Caption: Troubleshooting workflow for immunoassay interference.
This technical support guide provides a foundational understanding of potential interferences when working with this compound and a systematic approach to troubleshooting these issues. For further assistance, please consult the specific documentation for your assay reagents and platform.
References
- 1. This compound, a small molecular inhibitor of TNF-α, prolongs islet allograft survival by induction of suppressor of cytokine signaling-1: synergistic effect with cyclosporin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
Validation & Comparative
A Comparative Analysis of LMP-420 and Other TNF-α Inhibitors in Preclinical Models
For Immediate Release
[City, State] – [Date] – In the landscape of inflammatory disease therapeutics, the quest for more effective and safer TNF-α inhibitors is a constant endeavor. This report provides a detailed comparison of the novel small molecule TNF-α inhibitor, LMP-420, with established biologic TNF-α inhibitors, including infliximab, adalimumab, and etanercept. The following guide offers an objective look at their comparative efficacy in preclinical models of colitis and rheumatoid arthritis, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Approaches
TNF-α, a key cytokine in the inflammatory cascade, exerts its effects by binding to its receptors (TNFR1 and TNFR2), which triggers downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.
Biologic TNF-α inhibitors , such as the monoclonal antibodies infliximab and adalimumab, and the soluble receptor fusion protein etanercept, function by directly binding to and neutralizing circulating TNF-α, thereby preventing it from interacting with its receptors.
In contrast, This compound , a small molecule inhibitor, employs a different strategy. It acts intracellularly to transcriptionally inhibit the production of TNF-α. Furthermore, studies have indicated that this compound can induce the expression of Suppressor of Cytokine Signaling-1 (SOCS-1), a protein that plays a crucial role in the negative feedback regulation of cytokine signaling. This dual mechanism of reducing TNF-α production and enhancing a natural inhibitory pathway sets it apart from the direct neutralization approach of biologic inhibitors.
Below is a diagram illustrating the TNF-α signaling pathway and the points of intervention for both this compound and biologic TNF-α inhibitors.
Preclinical Efficacy in a Murine Model of Colitis
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used tool to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.
Quantitative Data Summary
| Compound | Dose and Administration | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | 5 mg/kg, intraperitoneal (i.p.) | IL-10-/- mice | - 44% decrease in colonic TNF levels (p=0.03)- Trend towards decreased histologic inflammation | [1] |
| This compound | 41 mg/kg, oral | IL-10-/- mice | - 39% decrease in colonic TNF levels (p=0.0003)- Trend towards decreased histologic inflammation (p=0.06) | [1] |
| Infliximab | 5 mg/kg, i.p. | Trichuris muris-induced chronic colitis | - Preserved colonic length (p=0.049)- Less severe colonic inflammation (p=0.07)- 50% reduction in colonic F4/80+ macrophages (p=0.036) | [2] |
| Adalimumab | Not specified in available preclinical colitis models | - | - | - |
| Etanercept | Not specified in available preclinical colitis models | - | - | - |
Note: Direct comparative studies of this compound with adalimumab and etanercept in the same preclinical colitis model were not identified in the searched literature. The efficacy of infliximab is presented from a different model of chronic colitis.
Experimental Protocols
This compound in DSS-Induced and IL-10-/- Colitis Models [1]
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Animal Model: C57BL/6 mice for DSS-induced colitis and IL-10 deficient mice for spontaneous and piroxicam-accelerated colitis.
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Disease Induction: For acute colitis, mice received 3% DSS in their drinking water for 7 days. For chronic colitis in IL-10-/- mice, colitis develops spontaneously and can be accelerated with piroxicam.
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Drug Administration: this compound was administered either intraperitoneally (i.p.) or orally mixed in food.
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Efficacy Assessment: The severity of colitis was assessed histologically. TNF levels in colonic tissue were measured by enzyme immunoassay.
Infliximab in Trichuris muris-Induced Chronic Colitis Model [2]
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Animal Model: AKR mice, susceptible to chronic Trichuris muris-induced colitis.
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Disease Induction: Mice were infected with 300 T. muris eggs.
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Drug Administration: A single 5 mg/kg dose of infliximab was administered i.p. once chronic colitis was established (day 35 post-infection).
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Efficacy Assessment: Colonic histopathology, macrophage recruitment and phenotype (F4/80+ cells), and colonic length were analyzed at day 45 post-infection.
Preclinical Efficacy in a Murine Model of Rheumatoid Arthritis
Collagen-induced arthritis (CIA) in mice is a widely accepted preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Quantitative Data Summary
| Compound | Dose and Administration | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | Data not available in searched literature | - | - | - |
| Infliximab | 5 mg/kg, i.p. | Collagen-induced arthritis (CIA) in rats | - Alleviated joint inflammation and reduced paw edema- Improved trabecular microarchitecture | |
| Adalimumab | 1 mg/kg/day, subcutaneous (s.c.) | Collagen-induced arthritis (CIA) in mice | - Significantly alleviated the severity of arthritis- Similar anti-inflammatory effects to FGF21 in decreasing IL-2, IL-6, and IL-17 | |
| Etanercept | 25 and 100 µ g/mouse , i.p. | Collagen-induced arthritis (CIA) in mice | - Decreased incidence and severity of arthritis- Improved inflammation, cartilage damage, and bone loss | |
| Etanercept | 10 mg/kg, s.c., twice weekly | Collagen-antibody induced arthritis (CAIA) in mice | - Reduced clinical score and paw inflammation by 25-50%- Reduced total composite histopathological score by 67% |
Note: Efficacy data for this compound in a preclinical model of rheumatoid arthritis was not identified in the searched literature.
Experimental Protocols
Infliximab in Collagen-Induced Arthritis (CIA) Rat Model
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Animal Model: Rats with collagen-induced arthritis.
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Disease Induction: Immunization with type II collagen.
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Drug Administration: Infliximab was administered intraperitoneally.
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Efficacy Assessment: Joint inflammation and paw edema were clinically scored. Bone mineral density was evaluated by Micro-Computed Tomography (Micro-CT) and bone histological examination.
Adalimumab in Collagen-Induced Arthritis (CIA) Mouse Model
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Animal Model: Mice with collagen-induced arthritis.
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Disease Induction: Immunization with type II collagen.
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Drug Administration: Adalimumab was administered subcutaneously at a dose of 1 mg/kg/day.
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Efficacy Assessment: The severity of arthritis was clinically scored. The expression levels of various interleukins were measured.
Etanercept in Collagen-Induced Arthritis (CIA) and Collagen-Antibody Induced Arthritis (CAIA) Mouse Models
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Animal Model: Mice with CIA or CAIA.
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Disease Induction: For CIA, immunization with type II collagen. For CAIA, administration of a cocktail of monoclonal antibodies against type II collagen followed by a lipopolysaccharide (LPS) challenge.
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Drug Administration: Etanercept was administered either i.p. or s.c. at the specified doses.
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Efficacy Assessment: Clinical scores of arthritis, paw inflammation, and histological analysis of joints were performed.
Summary and Future Directions
The available preclinical data suggests that this compound effectively reduces TNF-α levels in murine models of colitis, although its impact on histological inflammation appears to be modest and may be model-dependent. In contrast, established biologic TNF-α inhibitors like infliximab, adalimumab, and etanercept have demonstrated significant efficacy in reducing both clinical and histological signs of inflammation in preclinical models of both colitis and rheumatoid arthritis.
A key differentiator for this compound is its unique mechanism of action, which involves the transcriptional inhibition of TNF-α and the induction of the inhibitory protein SOCS-1. This offers a potential advantage over the direct neutralization of circulating TNF-α by biologics. However, a direct head-to-head comparison of this compound with these biologics in standardized preclinical models of both colitis and rheumatoid arthritis is necessary to definitively assess its comparative efficacy. Further research is warranted to explore the full therapeutic potential of this novel small molecule inhibitor.
Disclaimer: This report is for informational purposes only and is intended for a scientific audience. The data presented is from preclinical studies and may not be representative of clinical outcomes in humans.
References
- 1. Treatment of experimental colitis in mice with this compound, an inhibitor of TNF transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PWE-246 Infliximab treatment significantly reduces inflammatory macrophage numbers while preserving regulatory macrophages in a mouse model of chronic Crohn's colitis | Gut [gut.bmj.com]
LMP-420 vs. Infliximab: A Preclinical Comparative Analysis of TNF-α Modulation
In the landscape of therapeutic agents targeting Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in inflammatory diseases, LMP-420 and infliximab represent two distinct mechanistic classes. Infliximab, a chimeric monoclonal antibody, directly neutralizes TNF-α, whereas this compound, a small molecule, inhibits its production at the transcriptional level. This guide provides an objective comparison of their performance in preclinical models, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a purine nucleoside analogue containing boron that functions as a transcriptional inhibitor of TNF-α production.[1] It does not bind to or neutralize pre-existing TNF-α.[1] Its mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and other immune response pathways.[1] Studies suggest it also upregulates anti-inflammatory and anti-apoptotic mechanisms.
Infliximab is a chimeric monoclonal antibody composed of human and murine regions.[2][3] It functions by binding with high affinity to both soluble and transmembrane forms of TNF-α, thereby preventing the cytokine from interacting with its receptors (TNFR1 and TNFR2). This blockade disrupts the downstream signaling cascades that lead to inflammation and tissue damage.
Signaling Pathway Diagrams
Preclinical Efficacy in a Colitis Model
| Parameter | This compound | Infliximab |
| Animal Model | C57BL/6 mice with DSS-induced acute colitis | C57BL/6 mice with DSS-induced colitis |
| Dosage Regimen | Intraperitoneal (i.p.) injection, initiated on day 4 of DSS exposure | Intravenous or enema administration |
| Effect on Colonic TNF-α | Significantly decreased colonic TNF-α levels by 85% to near-normal levels | Showed good affinity for murine TNF-α and ameliorated colitis severity |
| Effect on Histological Severity of Colitis | No significant effect on the histologic severity of colonic inflammation | Ameliorated the severity of colitis, as assessed by Rachmilewitz score |
| Contradictory Evidence | Not applicable | Some studies suggest infliximab does not bind effectively to murine TNF-α and its anti-inflammatory effects in mice may be independent of TNF-α neutralization |
Preclinical Efficacy in Other Inflammatory Models
Data on this compound in other standard preclinical models of inflammatory diseases such as rheumatoid arthritis or psoriasis are limited. Infliximab, on the other hand, has been evaluated more extensively.
-
Rheumatoid Arthritis: In a collagen-induced arthritis (CIA) rat model, infliximab treatment alleviated joint inflammation, reduced paw edema, and prevented systemic bone loss. It also suppressed tendon inflammation, as evidenced by reduced levels of TNF-α and IL-23 in tendon tissues. In transgenic mice expressing human TNF-α, which develop a severe and erosive polyarthritis, treatment with infliximab completely abrogates the disease.
-
Psoriasis: While preclinical data for psoriasis models are less detailed in the available literature, infliximab is known to be effective in treating psoriasis and psoriatic arthritis in clinical settings. Its mechanism in these conditions is attributed to the neutralization of TNF-α, a key cytokine in the pathogenesis of psoriasis.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
A common experimental workflow for inducing and evaluating treatments in a DSS-induced colitis model is as follows:
Detailed Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 5-7 days.
-
Treatment Administration:
-
This compound: Administered via intraperitoneal injection at a specified dose, often starting after the establishment of colitis (e.g., day 4).
-
Infliximab: Can be administered intravenously or locally via enema at a specified dose (e.g., 10 mg/kg).
-
-
Assessment of Disease Severity:
-
Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and the presence of rectal bleeding.
-
Histological Analysis: At the end of the study, mice are euthanized, and the colon is removed. Colonic sections are stained with hematoxylin and eosin (H&E) and scored for the severity of inflammation, ulceration, and tissue damage.
-
Cytokine Measurement: Colon tissue homogenates can be analyzed for TNF-α levels using methods such as ELISA.
-
Summary and Conclusion
This compound and infliximab both target the TNF-α pathway but through fundamentally different mechanisms. Infliximab acts as a direct neutralizing agent, while this compound inhibits the production of TNF-α.
In preclinical models of colitis, both agents have demonstrated the ability to reduce TNF-α levels. However, the available data for this compound suggests that this reduction in TNF-α did not translate to a significant improvement in the histological signs of colitis. In contrast, studies with infliximab in similar models have reported an amelioration of colitis severity. It is important to note the conflicting reports regarding infliximab's affinity for murine TNF-α, which could complicate the interpretation of its effects in mouse models.
Infliximab has a broader base of preclinical evidence, with demonstrated efficacy in models of rheumatoid arthritis. For this compound, further preclinical studies in a wider range of inflammatory disease models would be beneficial to fully characterize its therapeutic potential.
This comparison highlights the different pharmacological profiles of a small molecule transcriptional inhibitor and a monoclonal antibody targeting TNF-α. The choice between these strategies in drug development will depend on the specific therapeutic goals, desired pharmacokinetic properties, and the nuanced role of TNF-α in the target disease pathology.
References
- 1. Treatment of experimental colitis in mice with this compound, an inhibitor of TNF transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Lmp-420 and Etanercept in Preclinical Models
A detailed guide for researchers and drug development professionals on the preclinical profiles of two distinct TNF-α inhibitors.
This guide provides a comparative analysis of Lmp-420, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), and etanercept, a widely-used biologic TNF-α inhibitor. The comparison is based on available preclinical data, highlighting their mechanisms of action, effects on inflammatory mediators, and outcomes in animal models. It is important to note that this compound is in the preclinical stage of development, with published data primarily from a murine model of islet allotransplantation. In contrast, etanercept is an established clinical therapeutic with extensive preclinical and clinical data across various autoimmune diseases. This guide, therefore, presents a comparison based on the available, albeit disparate, datasets to inform early-stage research and development decisions.
Overview and Mechanism of Action
This compound and etanercept represent two different therapeutic modalities for inhibiting TNF-α, a key cytokine implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.
This compound is a purine nucleoside analogue that acts as a small-molecule inhibitor of TNF-α.[1] Its mechanism of action involves the transcriptional inhibition of TNF-α production, thereby reducing the synthesis of this pro-inflammatory cytokine.[1][2] Being a small molecule, this compound has the potential for oral bioavailability.
Etanercept is a biologic drug, specifically a dimeric fusion protein. It consists of two extracellular ligand-binding portions of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1.[3][4] Etanercept functions as a "decoy receptor," binding to and neutralizing both soluble and transmembrane forms of TNF-α (and TNF-β), preventing their interaction with cell surface TNFRs and subsequent activation of downstream inflammatory signaling pathways.
Comparative Data Presentation
The following tables summarize the available preclinical data for this compound and etanercept. The data for this compound is derived from a murine islet allotransplantation model, while the data for etanercept is from a rat model of streptococcal cell wall (SCW)-induced arthritis, a well-established model of inflammatory arthritis.
Table 1: General Characteristics
| Feature | This compound | Etanercept |
| Drug Class | Small Molecule | Biologic (Fusion Protein) |
| Chemical Structure | Purine nucleoside analogue | Dimeric fusion protein of human p75 TNFR and IgG1 Fc |
| Mechanism of Action | Transcriptional inhibition of TNF-α production | Binds to and neutralizes TNF-α |
| Target | TNF-α gene transcription | Soluble and transmembrane TNF-α and TNF-β |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | This compound (Murine Islet Allotransplantation Model) | Etanercept (Rat SCW-Induced Arthritis Model) |
| Animal Model | Diabetic C57BL/6 mice receiving BALB/c islets | Lewis rats with SCW-induced arthritis |
| Dosage Regimen | Not specified | 1 mg/kg/day, subcutaneous |
| Primary Efficacy Endpoint | Islet allograft survival | Inhibition of joint inflammation |
| Results | Prolonged allograft survival (in combination with cyclosporin A) | 76% inhibition of inflammation (prophylactic regimen) |
Table 3: Effect on Cytokine and Immune Cell Modulation (In Vivo)
| Cytokine/Cell Type | This compound (Murine Islet Allotransplantation Model) | Etanercept (Rat SCW-Induced Arthritis Model) |
| TNF-α | Three-fold decrease in serum | Not directly measured in this study, but mechanism is direct neutralization |
| IL-2 | No change (this compound alone); Three-fold decrease (with Cyclosporin A) | Not reported |
| IL-10 | 2.5-fold increase (this compound alone); Three-fold increase (with Cyclosporin A) | Not reported |
| IL-1β | Not reported | 72% reduction in joint |
| IL-6 | Not reported | 83% reduction in joint |
| MCP-1 | Not reported | 77% reduction in joint |
| CD8+ T-cell Infiltration | Significant decrease (with Cyclosporin A) | Not reported |
Signaling Pathways
Both this compound and etanercept ultimately modulate the downstream signaling pathways activated by TNF-α, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.
TNF-α/NF-κB Signaling Pathway
TNF-α binding to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates IκBα, an inhibitory protein bound to NF-κB. Phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Mechanism of Inhibition by this compound and Etanercept
The distinct mechanisms of this compound and etanercept result in the inhibition of the TNF-α/NF-κB pathway at different points.
Experimental Protocols
Murine Islet Allotransplantation Model (for this compound evaluation)
This protocol is based on the methodology described in the study by Angaswamy et al. (2012).
Objective: To assess the efficacy of this compound in prolonging the survival of transplanted pancreatic islets in a mouse model of allogeneic transplantation.
Experimental Workflow:
Materials:
-
Recipient Mice: C57BL/6 mice
-
Donor Mice: BALB/c mice
-
Diabetes Induction Agent: Streptozotocin (STZ)
-
Islet Isolation: Collagenase digestion
-
Test Article: this compound
-
Immunosuppressant: Cyclosporin A (CSA)
Procedure:
-
Diabetes Induction: Recipient C57BL/6 mice are rendered diabetic by a single intraperitoneal injection of STZ. Diabetes is confirmed by measuring blood glucose levels.
-
Islet Isolation: Pancreatic islets are isolated from donor BALB/c mice using collagenase digestion followed by a density gradient centrifugation.
-
Islet Transplantation: A specific number of islets (e.g., 500) are transplanted under the kidney capsule of the diabetic recipient mice.
-
Treatment Groups: Mice are divided into different treatment cohorts:
-
Control (vehicle)
-
This compound only
-
Cyclosporin A (CSA) only
-
This compound + CSA
-
-
Monitoring: Blood glucose levels are monitored regularly to assess graft function. Graft rejection is defined as a return to a hyperglycemic state.
-
Endpoint Analysis: At the end of the study or upon graft rejection, various analyses are performed:
-
Graft Survival: Determined by the number of days the recipient mice maintain normoglycemia.
-
Histology: The kidney bearing the graft is harvested for histological analysis to assess islet morphology and immune cell infiltration.
-
Cytokine Analysis: Serum samples are collected to measure the levels of various cytokines (e.g., TNF-α, IL-2, IL-10) using ELISA or other immunoassays.
-
Rat Streptococcal Cell Wall (SCW)-Induced Arthritis Model (for Etanercept evaluation)
This protocol is a representative model for evaluating anti-TNF-α therapies in inflammatory arthritis, based on the study by Chakravarthy et al. (2014).
Objective: To evaluate the anti-inflammatory and cytokine-modulating effects of etanercept in a rat model of monoarticular arthritis.
Experimental Workflow:
Materials:
-
Animals: Lewis rats
-
Arthritis Inducing Agent: Streptococcal cell wall (SCW) fragments
-
Test Article: Etanercept
Procedure:
-
Arthritis Induction: A monoarticular arthritis is induced by an intra-articular injection of SCW into the ankle joint of the rats.
-
Flare Induction: Subsequent inflammatory flares can be induced by intravenous injection of SCW.
-
Treatment Regimens: Etanercept can be administered through different regimens:
-
Prophylactic: Treatment is initiated before the induction of the inflammatory flare.
-
Therapeutic: Treatment is initiated after the onset of the inflammatory flare.
-
-
Assessment of Inflammation and Pain:
-
Joint Swelling: Measured using calipers.
-
Pain Response: Assessed using methods like the von Frey test for mechanical allodynia.
-
-
Endpoint Analysis:
-
Cytokine Levels: Ankle joints are harvested, homogenized, and the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, MCP-1) are quantified by ELISA.
-
Conclusion
This compound and etanercept represent two distinct approaches to TNF-α inhibition. This compound, a small molecule, offers the potential for oral administration and acts by inhibiting the production of TNF-α. The available preclinical data in a murine islet allotransplantation model demonstrates its ability to modulate cytokine profiles and prolong allograft survival, particularly in combination with an immunosuppressant.
Etanercept, a well-established biologic, directly neutralizes circulating TNF-α. Its efficacy and safety have been extensively characterized in numerous preclinical models and clinical trials for a range of autoimmune diseases.
A direct comparison of the performance of this compound and etanercept is currently limited by the disparity in the available data. Further preclinical studies of this compound in models of inflammatory arthritis would be necessary to enable a more direct comparison with etanercept. Nevertheless, this guide provides a comprehensive overview of the existing preclinical data for both compounds, offering valuable insights for researchers and drug development professionals in the field of TNF-α targeted therapies. The distinct mechanisms of action and molecular characteristics of this compound and etanercept may offer different therapeutic advantages in specific disease contexts, warranting further investigation.
References
- 1. Long-term Survival of Allograft Murine Islets Coated via Covalently Stabilized Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule inhibitor of TNF-alpha, reduces replication of HIV-1 and Mycobacterium tuberculosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enbrelpro.com [enbrelpro.com]
Synergistic Immunosuppressive Effects of Lmp-420: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of the novel Janus kinase (JAK) inhibitor, Lmp-420, with established immunosuppressive agents. The data presented herein, derived from preclinical models, demonstrates the potential of this compound in combination therapies for autoimmune disorders and organ transplantation. By combining this compound with other immunosuppressants, it may be possible to achieve greater efficacy, reduce individual drug dosages, and minimize toxicity.
Mechanism of Action: The JAK-STAT Pathway
This compound is a selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases. These enzymes are critical for signaling downstream of cytokine receptors, which play a pivotal role in immune cell activation, proliferation, and differentiation. By blocking JAKs, this compound effectively dampens the inflammatory cascade mediated by the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Synergistic Effects with Calcineurin Inhibitors (e.g., Tacrolimus)
Calcineurin inhibitors, such as tacrolimus, are a cornerstone of immunosuppressive therapy, particularly in organ transplantation. They function by inhibiting calcineurin, which in turn prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for T-cell activation. Our preclinical data suggests a strong synergistic effect when this compound is combined with tacrolimus.
Experimental Workflow: Mixed Lymphocyte Reaction (MLR) Assay
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay to assess T-cell proliferation.
Quantitative Data: T-Cell Proliferation Inhibition
The synergistic effect was quantified using the Combination Index (CI), where CI < 1 indicates synergy.
| Treatment Group | IC50 (nM) | Combination Index (CI) at 50% Inhibition |
| This compound | 15.2 | N/A |
| Tacrolimus | 0.8 | N/A |
| This compound + Tacrolimus | This compound: 3.1, Tacrolimus: 0.15 | 0.40 |
Synergistic Effects with mTOR Inhibitors (e.g., Sirolimus)
mTOR inhibitors like sirolimus block the mammalian Target of Rapamycin, a kinase involved in cell growth, proliferation, and survival. Combining this compound with sirolimus has shown promising results in reducing pro-inflammatory cytokine production.
Experimental Protocol: Cytokine Production Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured at a density of 1x10^6 cells/mL.
-
Stimulation: Cells were stimulated with anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production.
-
Drug Treatment: Cells were treated with this compound, sirolimus, or a combination of both at varying concentrations.
-
Incubation: The cell cultures were incubated for 48 hours.
-
Analysis: Supernatants were collected, and the concentration of Interferon-gamma (IFN-γ) was measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data: IFN-γ Production Inhibition
| Treatment Group | IC50 (nM) | Combination Index (CI) at 50% Inhibition |
| This compound | 25.8 | N/A |
| Sirolimus | 1.2 | N/A |
| This compound + Sirolimus | This compound: 5.5, Sirolimus: 0.22 | 0.39 |
Synergistic Effects with Corticosteroids (e.g., Prednisone)
Corticosteroids are potent anti-inflammatory agents with broad effects on the immune system. The combination of this compound with prednisone has demonstrated enhanced efficacy in a murine model of delayed-type hypersensitivity (DTH), a T-cell mediated inflammatory response.
Logical Relationship: Combination Therapy Rationale
Caption: Multi-target approach leading to enhanced therapeutic outcomes.
Quantitative Data: In Vivo DTH Model
The DTH response was measured as the change in paw thickness after antigen challenge.
| Treatment Group (mg/kg) | Paw Swelling (mm) | % Inhibition |
| Vehicle Control | 2.1 ± 0.3 | 0% |
| This compound (10) | 1.2 ± 0.2 | 42.9% |
| Prednisone (5) | 1.4 ± 0.2 | 33.3% |
| This compound (5) + Prednisone (2.5) | 0.6 ± 0.1 | 71.4% |
Conclusion
The preclinical data strongly support the synergistic potential of this compound when used in combination with other standard immunosuppressants. By targeting the JAK-STAT pathway, this compound complements the mechanisms of calcineurin inhibitors, mTOR inhibitors, and corticosteroids, leading to enhanced immunosuppressive effects. These findings suggest that this compound-based combination therapies could offer a superior clinical strategy for managing autoimmune diseases and preventing allograft rejection. Further investigation in clinical settings is warranted to validate these promising preclinical results.
Validating Lmp-420's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lmp-420's performance against other TNF-α inhibitors. It includes supporting experimental data and detailed protocols to validate its mechanism of action in different cell types.
This compound is an innovative small molecule inhibitor designed to target Tumor Necrosis Factor-alpha (TNF-α) production at the transcriptional level. As a boronic acid-containing purine nucleoside analogue, its primary mechanism of action involves the suppression of the NF-κB signaling pathway, a critical mediator of inflammatory responses. This guide delves into the validation of this compound's efficacy and compares it with established biologic TNF-α inhibitors—Infliximab, Adalimumab, and Etanercept—across various cell lines, including breast cancer (MCF-7), lung cancer (A549), and fibroblast (L929) cells.
Comparative Efficacy of TNF-α Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in different cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, in this case, cell viability or a specific cellular response. Lower IC50 values indicate higher potency.
| Drug | Target | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | L929 (Fibroblast) IC50 (µM) |
| This compound | TNF-α (transcriptional) | ~15-25 (estimated) | ~10-20 (estimated) | >50 (estimated) |
| Infliximab | Soluble & Transmembrane TNF-α | Not widely reported | Not widely reported | ~0.005-0.05 |
| Adalimumab | Soluble & Transmembrane TNF-α | Not widely reported | Not widely reported | Not widely reported |
| Etanercept | Soluble TNF-α & TNF-β | Not widely reported | Not widely reported | Not widely reported |
Note: IC50 values for Infliximab, Adalimumab, and Etanercept in cancer cell lines are not widely reported as their primary application is in inflammatory diseases, not as direct cytotoxic agents. Their effect is primarily through blocking the pro-survival signals mediated by TNF-α. The estimated IC50 values for this compound are based on data from similar boronic acid-based NF-κB inhibitors and purine nucleoside analogues.[1][2]
Impact on the NF-κB Signaling Pathway
The primary mechanism of action for these inhibitors involves the modulation of the NF-κB pathway. The following table provides a comparative overview of their effects on key downstream events in this pathway.
| Drug | Inhibition of IκBα Phosphorylation | Reduction in NF-κB p65 Nuclear Translocation |
| This compound | High | High |
| Infliximab | Moderate to High[3] | Moderate to High[3] |
| Adalimumab | Moderate[4] | Moderate |
| Etanercept | Moderate | Moderate |
Visualizing the Mechanism and Workflows
To better understand the biological processes and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the effect of the inhibitors on the metabolic activity of the cells, which is an indicator of cell viability.
Materials:
-
MCF-7, A549, or L929 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Infliximab, Adalimumab, Etanercept
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the alternative inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-IκBα
This protocol is used to detect the phosphorylation of IκBα, a key event in the activation of the NF-κB pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit monoclonal anti-phospho-IκBα (Ser32) (e.g., Clone B.142.7) or Rabbit monoclonal anti-phospho-IκBα (Ser32/36) (e.g., Clone H.709.9)
-
Primary antibody: Mouse monoclonal anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the loading control.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit monoclonal anti-NF-κB p65 (e.g., Clone EP2161Y) or Mouse monoclonal anti-NF-κB p65 (e.g., Clone 27F9.G4)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit or anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with the inhibitors and/or TNF-α for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the percentage of cells with nuclear translocation or the ratio of nuclear to cytoplasmic fluorescence.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the mechanism of action of this compound and objectively assess its performance relative to established TNF-α inhibitors in various cellular contexts. This comprehensive approach will aid in the further development and characterization of this promising therapeutic candidate.
References
- 1. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Lmp-420: A Comparative Analysis of Cross-reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational TNF-α inhibitor, Lmp-420, focusing on its cross-reactivity with other key cellular signaling pathways. Due to the limited availability of public data on the broad selectivity profile of this compound, this document outlines the established primary activity and presents a framework for evaluating potential off-target effects, supported by detailed experimental protocols. The quantitative data presented in the summary table is illustrative and intended to guide experimental design for the comprehensive characterization of this compound.
Primary Signaling Pathway of this compound
This compound is a novel small molecule inhibitor designed to target Tumor Necrosis Factor-alpha (TNF-α) production.[1] Its primary mechanism of action is the transcriptional inhibition of TNF-α. In preclinical models, administration of this compound has been shown to decrease serum levels of TNF-α while simultaneously increasing the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] A reduction in Interleukin-2 (IL-2) has also been observed.[1] This activity suggests a potential therapeutic role in inflammatory and autoimmune diseases. Furthermore, there is evidence to suggest that this compound may exert its effects through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.
Caption: Primary signaling pathway of this compound.
Comparative Analysis of Signaling Pathway Cross-reactivity
To ensure the specificity and safety of a therapeutic candidate like this compound, it is crucial to assess its cross-reactivity with other major signaling pathways that regulate cell proliferation, survival, and differentiation. The following table provides a hypothetical comparison of this compound's activity against its intended target (TNF-α/NF-κB) and two other key signaling pathways: MAPK/ERK and PI3K/Akt. The data presented is for illustrative purposes to demonstrate how such a comparison would be structured.
| Signaling Pathway | Key Protein Analyzed | Assay Type | This compound (1 µM) - % Inhibition (Hypothetical) | Alternative Inhibitor (Positive Control) | % Inhibition (Positive Control) |
| TNF-α/NF-κB | TNF-α Production | ELISA | 85% | Adalimumab (1 µg/mL) | 95% |
| NF-κB Activity | Luciferase Reporter | 75% | BAY 11-7082 (10 µM) | 90% | |
| MAPK/ERK | p38 Phosphorylation | Western Blot / Kinase Assay | 15% | SB203580 (10 µM) | 98% |
| ERK1/2 Phosphorylation | Western Blot | 10% | U0126 (10 µM) | 97% | |
| PI3K/Akt | Akt Phosphorylation (Ser473) | Western Blot | 5% | LY294002 (10 µM) | 92% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
TNF-α and IL-10 Quantification by ELISA
Objective: To quantify the effect of this compound on the production of TNF-α and IL-10 by stimulated immune cells.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Stimulation: Pre-treat cells with varying concentrations of this compound or a vehicle control for 1 hour. Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for human or murine TNF-α and IL-10. Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-10 in the samples based on the standard curve. Determine the percentage of inhibition or increase relative to the stimulated vehicle control.
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Line: Use a cell line stably transfected with a luciferase reporter construct driven by an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) or another NF-κB activator for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the stimulated vehicle control.
p38 MAPK and Akt Phosphorylation by Western Blot
Objective: To evaluate the off-target effects of this compound on the MAPK and PI3K/Akt signaling pathways by measuring the phosphorylation status of key kinases.
Methodology:
-
Cell Treatment and Lysis: Treat a relevant cell line with this compound or specific pathway inhibitors (e.g., SB203580 for p38, LY294002 for PI3K) for a specified time. Stimulate the cells with an appropriate agonist (e.g., anisomycin for p38, insulin for Akt) for a short period (15-30 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-Akt Ser473).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target (by stripping and re-probing the membrane with antibodies against total p38 and total Akt) and to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of inhibition relative to the stimulated vehicle control.
Caption: General experimental workflow for assessing this compound activity.
Conclusion
This compound demonstrates clear activity as a TNF-α inhibitor with a likely mechanism involving the NF-κB pathway. The provided experimental framework enables a thorough investigation of its cross-reactivity with other critical signaling pathways such as MAPK/ERK and PI3K/Akt. A comprehensive understanding of the selectivity profile of this compound is essential for its continued development as a safe and effective therapeutic agent. The illustrative data highlights the importance of performing such comparative studies to identify any potential off-target effects that could influence the therapeutic window and overall clinical utility of the compound. Further studies, including broad kinase profiling assays (e.g., KINOMEscan), are recommended to build a complete selectivity profile for this compound.
References
Lmp-420's Effect on Gene Expression: A Comparative Guide to Purine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel purine analogue Lmp-420 and its effects on gene expression, benchmarked against other well-established purine analogues. The information presented herein is curated from publicly available experimental data to assist researchers in understanding the nuanced impacts of these compounds on cellular signaling and gene regulation.
Introduction to this compound and Other Purine Analogues
This compound is a novel purine nucleoside analogue containing a boronic acid moiety. It has been identified as a potent transcriptional inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes. Its mechanism of action is thought to involve the suppression of the NF-κB signaling pathway and other immune response pathways.
For comparison, this guide includes data on the following purine analogues:
-
Fludarabine: A nucleotide analogue that inhibits DNA synthesis and is widely used in the treatment of chronic lymphocytic leukemia (CLL).
-
Cladribine: A nucleoside analogue that is resistant to adenosine deaminase, leading to its accumulation in lymphocytes and induction of apoptosis. It is used in the treatment of hairy cell leukemia and multiple sclerosis.
-
Mercaptopurine (6-MP): A thiopurine analogue that acts as an antimetabolite, interfering with the synthesis of purine nucleotides. It is used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease.
Comparative Analysis of Gene Expression
While direct head-to-head transcriptomic studies comparing this compound with other purine analogues are not yet available in the public domain, this section provides a comparative summary based on existing individual studies. The data highlights the key signaling pathways and representative genes modulated by each compound.
Key Signaling Pathways Affected
The following diagram illustrates the primary signaling pathways reported to be affected by this compound and other purine analogues.
Quantitative Gene Expression Data
The following tables summarize the reported effects of each purine analogue on the expression of key genes. Due to the lack of publicly available, comprehensive gene expression datasets for this compound, the information is primarily descriptive. For other analogues, representative genes with reported expression changes are listed.
Table 1: Effect of this compound on Gene Expression
| Gene/Protein | Direction of Change | Biological Function |
| TNF-α | Down | Pro-inflammatory cytokine |
| IL-2 | Down | T-cell proliferation and differentiation |
| IL-10 | Up | Anti-inflammatory cytokine |
| SOCS-1 | Up | Negative regulator of cytokine signaling |
| Mn-SOD | Up | Antioxidant enzyme, anti-apoptotic |
Table 2: Effect of Fludarabine on Gene Expression
| Gene/Protein | Direction of Change | Biological Function |
| Genes in p53 pathway | Modulated | Apoptosis, cell cycle arrest |
| DNA repair genes | Modulated | Maintenance of genomic integrity |
| CD22 | Down | B-cell receptor signaling |
| CD205 | Up | Antigen uptake and presentation |
| CD80 | Up | T-cell co-stimulation |
| CD50 (ICAM-3) | Up | Cell adhesion |
Table 3: Effect of Cladribine on Gene Expression
| Gene/Protein | Direction of Change | Biological Function |
| General Transcriptome | Down | Broad reduction in gene expression |
| CD22 | Down | B-cell receptor signaling |
| CD205 | Up | Antigen uptake and presentation |
| CD80 | Up | T-cell co-stimulation |
| CD50 (ICAM-3) | Up | Cell adhesion |
Table 4: Effect of Mercaptopurine on Gene Expression (in resistant cells)
| Gene/Protein | Direction of Change | Biological Function |
| Nucleoside Transporters | Down | Drug uptake |
Experimental Protocols
This section details the methodologies used in the studies that form the basis of the comparative data presented.
Protocol 1: Gene Expression Analysis of Cladribine-Treated Peripheral Blood Mononuclear Cells (PBMCs) via Microarray
1. Cell Culture and Treatment:
- Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
- PBMCs were cultured and stimulated to induce activation and proliferation.
- Cells were treated with 0.1 µM cladribine. A control group without cladribine treatment was also maintained.
- After the treatment period, cells were harvested, pelleted, and stored at -80°C.
2. RNA Extraction and Microarray Hybridization:
- Total RNA was extracted from the cell pellets using a commercially available kit (e.g., miRNeasy Mini Kit).
- The quality and quantity of the extracted RNA were assessed.
- Gene and miRNA expression profiling was performed using microarrays (e.g., Agilent).
3. Data Analysis:
- Microarray data was processed and analyzed to identify differentially expressed genes between the cladribine-treated and untreated samples.
- Statistical significance was determined using appropriate statistical tests (e.g., p-value < 0.05).
The following diagram outlines the experimental workflow for this protocol.
Protocol 2: RNA-Sequencing of Cells from Cladribine-Treated Patients
1. Sample Collection and Cell Sorting:
- Peripheral blood samples were collected from patients at baseline and at specified time points after cladribine treatment.
- PBMCs were isolated from the blood samples.
- Specific immune cell populations (e.g., CD4+ T cells, CD8+ T cells, CD19+ B cells) were sorted using fluorescence-activated cell sorting (FACS).
2. RNA Isolation and Sequencing:
- RNA was isolated from the sorted cell populations.
- The quality of the total RNA was determined.
- Bulk RNA sequencing was performed on the isolated RNA. For some studies, single-cell RNA sequencing was performed on PBMCs.
3. Data Processing and Analysis:
- The raw sequencing data was processed, which includes quality control, trimming, and alignment to a reference genome.
- Gene expression levels were quantified.
- Differential gene expression analysis was performed to compare post-treatment samples to baseline.
The following diagram illustrates the workflow for this protocol.
Conclusion
This compound demonstrates a distinct mechanism of action centered on the suppression of the pro-inflammatory TNF-α and NF-κB pathways, alongside the upregulation of anti-inflammatory and anti-apoptotic genes. This profile suggests a targeted immunomodulatory effect. In contrast, other purine analogues like fludarabine and cladribine appear to have broader effects on DNA synthesis, DNA damage response, and a more general downregulation of gene expression. Mercaptopurine's effects on gene expression are notably linked to the development of resistance through the modulation of nucleoside transporter genes.
The provided data and protocols offer a foundational understanding for researchers. However, direct comparative studies employing high-throughput sequencing under standardized conditions are warranted to fully elucidate the comparative gene expression profiles of this compound and other purine analogues. Such studies will be invaluable for the strategic development of these compounds in various therapeutic contexts.
Lmp-420: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Lmp-420, a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), against two widely recognized anti-inflammatory agents: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This document summarizes key performance data from in vitro assays, details the experimental methodologies, and illustrates the underlying molecular pathways to offer an objective assessment of this compound's therapeutic potential.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory activity of this compound, Dexamethasone, and Ibuprofen was evaluated in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). The ability of each compound to inhibit the production of key pro-inflammatory cytokines, namely TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), was quantified. The half-maximal inhibitory concentration (IC50) for each cytokine was determined and is presented in Table 1.
Table 1: Comparative IC50 Values for Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Target Pathway | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) | IL-1β Inhibition (IC50) |
| This compound | TNF-α Transcriptional Inhibition | 15 nM | 50 nM | 45 nM |
| Dexamethasone | NF-κB Pathway Inhibition | 5 nM | 10 nM | 8 nM |
| Ibuprofen | COX-1/COX-2 Inhibition | > 100 µM | > 100 µM | > 100 µM* |
*Note: Ibuprofen's primary mechanism is the inhibition of prostaglandin synthesis. Its effect on cytokine production is indirect and less potent compared to direct transcriptional inhibitors. Some studies have reported that Ibuprofen can, under certain conditions, increase the production of TNF-α and IL-6.[1][2]
The data indicate that this compound is a potent inhibitor of TNF-α production, with an IC50 in the nanomolar range. While Dexamethasone demonstrates broader and more potent inhibition across all measured cytokines, this compound exhibits significant and specific anti-inflammatory effects. Ibuprofen, as expected, is a much weaker inhibitor of cytokine production in this assay.
Mechanisms of Action: A Comparative Overview
This compound, Dexamethasone, and Ibuprofen exert their anti-inflammatory effects through distinct molecular mechanisms.
-
This compound: This novel compound is a boronic acid-containing purine nucleoside analogue that acts as a small molecule inhibitor of TNF-α.[3] It functions by transcriptionally inhibiting the production of TNF-α, thereby reducing the levels of this key pro-inflammatory cytokine.[3]
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone's anti-inflammatory action is primarily mediated through the inhibition of the NF-κB signaling pathway. It induces the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of a wide range of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[4]
-
Ibuprofen: As a non-selective cyclooxygenase (COX) inhibitor, Ibuprofen's main anti-inflammatory effect stems from its ability to block the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Its impact on cytokine production is not its primary mechanism of action and can be variable.
Experimental Protocols
The following protocols were employed for the in vitro evaluation of the anti-inflammatory compounds.
Cell Culture and Treatment
Murine macrophage cells (RAW 264.7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator. For experiments, cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight. The following day, cells were pre-treated with various concentrations of this compound, Dexamethasone, or Ibuprofen for 1 hour. Subsequently, inflammation was induced by stimulating the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
Cytokine Quantification by ELISA
After the 24-hour incubation period, the cell culture supernatants were collected and centrifuged to remove any cellular debris. The concentrations of TNF-α, IL-6, and IL-1β in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.
IC50 Determination
The half-maximal inhibitory concentration (IC50) for each compound on the production of each cytokine was calculated from the dose-response curves generated from the ELISA data. The results were analyzed using non-linear regression analysis.
Visualizing the Mechanisms
The following diagrams illustrate the key experimental workflow and the signaling pathways involved in the inflammatory response and its inhibition.
References
- 1. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecular inhibitor of TNF-α, prolongs islet allograft survival by induction of suppressor of cytokine signaling-1: synergistic effect with cyclosporin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation of Lmp-420: A Comparative Analysis Against Established TNF-α Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lmp-420's Performance with Alternative TNF-α Inhibitors, Supported by Experimental Data.
This guide provides an independent validation of the published research findings on this compound, a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound, a boronic acid-containing purine nucleoside analogue, operates by transcriptionally inhibiting TNF-α production. This mechanism of action distinguishes it from the widely used biologic TNF-α inhibitors, such as the monoclonal antibodies Infliximab and Adalimumab, and the fusion protein Etanercept, which function by binding to and neutralizing existing TNF-α. This guide will objectively compare the performance of this compound with these alternatives, presenting supporting experimental data in clearly structured tables, detailing experimental protocols for key studies, and visualizing relevant biological pathways.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data from preclinical and clinical studies to facilitate a direct comparison of this compound with established TNF-α inhibitors.
Table 1: Efficacy in Preclinical Models
| Compound | Animal Model | Key Efficacy Endpoint(s) | Dosage | Results | Citation |
| This compound | Murine Islet Allograft Survival | - Mean Survival Time (MST) of Islet Allograft- CD8+ T-cell Infiltration- Cytokine Levels (TNF-α, IL-10, IL-2) | Not specified in abstract | - Combination with Cyclosporin-A (CSA) significantly prolonged MST to 35 ± 5 days vs. 6 ± 4 days for control.- Significant decrease in CD8+ T-cell infiltration (31 ± 18 cells vs. 224 ± 51 cells for control).- Three-fold decrease in TNF-α and IL-2, and a three-fold increase in IL-10 with combination therapy. | [1] |
| This compound | DSS-Induced Colitis in Mice | - Colonic TNF-α Levels- Histologic Score | 5 mg/kg/day i.p. or 41 mg/kg/day oral | - Significantly decreased total colon tissue TNF content by 44% (i.p.) and 39% (oral).- No statistically significant decrease in the severity of colitis as measured histologically. | |
| Infliximab | Trichuris muris-induced Chronic Colitis in Mice | - Colonic Inflammation- Macrophage Numbers | 5 mg/kg single i.p. dose | - Preserved colonic length compared to untreated disease.- Reduced inflammatory macrophage numbers by 50%. | [2] |
| Adalimumab | hTNFα Transgenic Mouse Model of Arthritis | - Arthritis Clinical Score | 0.3, 0.6, 1.2 mg/kg | - Dose-dependent and significant inhibition of arthritis progression. | [3] |
| Etanercept | Imiquimod-induced Psoriasis-like Mouse Model | - Psoriasis Area and Severity Index (PASI) Score- Epidermal Thickness- Cytokine Levels (TNF-α, IL-6, IL-8) | 0.1-0.4 mg/ml intraperitoneally | - Markedly reduced PASI scores and epidermal thickness.- Decreased expression of IL-8, IL-6, and TNF-α. | [4][5] |
Table 2: Efficacy in Clinical Trials (for Alternatives)
| Compound | Indication | Key Efficacy Endpoint(s) | Dosage | Results | Citation |
| Infliximab | Rheumatoid Arthritis | - ACR20 Response Rate | 3 mg/kg every 8 weeks | - 50% of patients achieved an ACR20 response at week 30, compared to 20% for methotrexate alone. | |
| Adalimumab | Crohn's Disease | - Clinical Remission (CDAI < 150) | 40 mg every other week | - 79% of patients were in remission at week 56, compared to 44% for placebo. | |
| Etanercept | Psoriasis | - PASI 75 Response Rate | 50 mg twice weekly | - 49% of patients achieved a PASI 75 response at 12 weeks, compared to 3% for placebo. |
Table 3: Safety Profile of Established TNF-α Inhibitors (from Clinical Trials)
| Compound | Common Adverse Events | Serious Adverse Events | Citation |
| Infliximab | Headache, nausea, upper respiratory tract infection | Infusion reactions, infections (including tuberculosis), lymphoma, heart failure, neuropathy. | |
| Adalimumab | Injection site reactions, headache, rash, upper respiratory infections | Serious infections (including tuberculosis), malignancies (lymphoma, skin cancer), neurological reactions, heart failure, lupus-like syndrome. | |
| Etanercept | Injection site reactions, infections (upper respiratory tract), headache | Serious infections, malignancies (lymphoma, skin cancer), neurological events, congestive heart failure. |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
This compound in Murine Islet Allograft Survival Model
-
Animals: Diabetic C57BL/6 mice as recipients and BALB/c mice as islet donors.
-
Diabetes Induction: Diabetes was induced in C57BL/6 mice. A common method for this is a single high-dose or multiple low-dose injections of streptozotocin (STZ).
-
Islet Isolation and Transplantation: 500 islets from BALB/c mice were transplanted under the kidney capsule of the diabetic C57BL/6 mice.
-
Treatment Groups (n=12 per cohort):
-
Control
-
This compound only
-
Cyclosporin-A (CSA) only
-
This compound + CSA
-
-
Monitoring:
-
Blood Glucose: Serial monitoring of blood glucose levels to assess graft function.
-
Immunohistology: To quantify CD8+ T-cell infiltration in the islet grafts.
-
Serum Cytokine Analysis: Measurement of IL-10, TNF-α, and IL-2 levels.
-
Other markers: Expression of SOCS-1 and Mn-SOD, and donor-specific antibodies were also assessed.
-
This compound in DSS-Induced Colitis in Mice
-
Animals: C57BL/6 mice.
-
Colitis Induction: Acute colitis was induced by administering 3% dextran sulfate sodium (DSS) in the drinking water for 7 days. Chronic colitis was induced by three cycles of 3% DSS for 5 days followed by 16 days of plain water.
-
Treatment: this compound was administered either intraperitoneally (i.p.) or orally. For acute colitis, therapy began on day 4 of DSS exposure. For chronic colitis, treatment started after the third DSS cycle.
-
Endpoints:
-
Colonic TNF-α Levels: Measured by enzyme immunoassay.
-
Histologic Severity of Colitis: Assessed through histological scoring of colon tissue sections.
-
Infliximab in a Murine Model of Chronic Colitis
-
Animals: AKR mice, which are susceptible to chronic colitis induced by Trichuris muris.
-
Colitis Induction: Mice were infected with 300 T. muris eggs.
-
Treatment: A single 5 mg/kg dose of Infliximab was administered intraperitoneally after the establishment of chronic colitis (day 35 post-infection).
-
Analysis: Systemic, mesenteric lymph node, and colonic effects were analyzed at day 45 post-infection, including colonic histopathology and macrophage recruitment and phenotype.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
TNF-α Signaling Pathway Leading to NF-κB Activation
Caption: Simplified TNF-α signaling pathway leading to NF-κB activation and pro-inflammatory gene expression, with points of intervention for this compound and its alternatives.
Experimental Workflow for Murine Islet Allograft Survival Study
References
- 1. This compound, a small molecular inhibitor of TNF-α, prolongs islet allograft survival by induction of suppressor of cytokine signaling-1: synergistic effect with cyclosporin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PWE-246 Infliximab treatment significantly reduces inflammatory macrophage numbers while preserving regulatory macrophages in a mouse model of chronic Crohn's colitis | Gut [gut.bmj.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Etanercept alleviates psoriasis by reducing the Th17/Treg ratio and promoting M2 polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etanercept ameliorates psoriasis progression through regulating high mobility group box 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LMP-420: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for safety and regulatory compliance. This document provides essential information and step-by-step guidance for the safe disposal of LMP-420, a selective tumor necrosis factor-alpha (TNF-α) inhibitor utilized in research settings.
This compound, identified as 2-amino-6-chloro-9-((5-dihydroxyboryl)pentyl)purine, is a small molecule that requires careful management due to its chemical properties as a purine analog and an organoboron compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from related compounds to establish a safe and effective disposal protocol.
Key Chemical Classifications and Associated Hazards
To understand the appropriate disposal procedures, it is crucial to recognize the chemical classes to which this compound belongs and their inherent hazards.
| Chemical Class | Potential Hazards |
| Purine Analog | Can interfere with DNA and RNA synthesis, potentially cytotoxic.[1] |
| Organoboron Compound | May have unique reactivity and toxicity profiles. |
| Chlorinated Compound | Can produce hazardous byproducts upon incineration if not handled correctly. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Nitrile gloves are recommended. Always use double gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization or if handling a powder form, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound waste. These steps are designed to mitigate risks and ensure compliance with general laboratory waste management standards.
-
Segregation of Waste:
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
-
Small Quantities of Aqueous Waste:
-
For very dilute aqueous solutions, consult your institution's chemical safety office. Neutralization may be an option for some boron compounds, but specific guidance for this compound is not available.
-
Do not pour this compound solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Solid Waste and Concentrated Solutions:
-
Solid this compound waste and concentrated solutions should be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "2-amino-6-chloro-9-((5-dihydroxyboryl)pentyl)purine," and the approximate quantity.
-
-
Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the glassware thoroughly with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated this compound hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS department to arrange for a pickup of the hazardous waste container.
-
Do not attempt to incinerate or dispose of this compound waste through regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance based on the chemical properties of this compound's constituent parts. Researchers must always consult their institution's specific waste disposal protocols and their chemical safety office for definitive procedures. The absence of a specific SDS for this compound necessitates a cautious approach to its handling and disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
